6-hydroxyoctanoyl-CoA
Description
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Properties
Molecular Formula |
C29H50N7O18P3S |
|---|---|
Molecular Weight |
909.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxyoctanethioate |
InChI |
InChI=1S/C29H50N7O18P3S/c1-4-17(37)7-5-6-8-20(39)58-12-11-31-19(38)9-10-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,37,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45) |
InChI Key |
WFNCGLZKWAWXJI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
6-Hydroxyoctanoyl-CoA: An In-Depth Technical Guide on a Putative Intermediate in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-Hydroxyoctanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A that is not a canonical intermediate in the well-established pathways of fatty acid beta-oxidation or de novo synthesis. However, its potential existence and role in lipid metabolism are of growing interest, particularly in the context of alternative fatty acid oxidation pathways and the generation of specialized lipid molecules. This technical guide provides a comprehensive overview of the hypothetical biosynthesis of this compound, its potential metabolic fates, and detailed experimental protocols for its investigation. Given the limited direct research on this specific molecule, this guide draws upon established principles of lipid metabolism and analytical chemistry to provide a foundational resource for researchers.
Introduction to Hydroxylated Fatty Acids in Lipid Metabolism
Hydroxylated fatty acids are a class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. These modifications significantly alter the physicochemical properties of the fatty acids, influencing their roles in cellular signaling, membrane structure, and energy metabolism. While intermediates of beta-oxidation are typically hydroxylated at the beta-carbon (C3), hydroxylation at other positions can occur through the action of various enzymes, notably cytochrome P450 monooxygenases. These alternative hydroxylation events can lead to the formation of unique lipid species with specialized biological activities.
Hypothetical Biosynthesis of this compound
The primary route for the formation of this compound is likely initiated by the hydroxylation of octanoic acid, a medium-chain fatty acid. This hydroxylation is plausibly catalyzed by cytochrome P450 enzymes.
Cytochrome P450-Mediated Hydroxylation
Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including fatty acids.[1] While many CYPs hydroxylate fatty acids at the terminal (ω) or penultimate (ω-1) position, in-chain hydroxylation is also known to occur.[2] For instance, CYP4B1 has been shown to hydroxylate C7-C10 fatty acids and alkanes.[1] The regioselectivity of these enzymes is determined by the specific architecture of their active sites. It is therefore conceivable that a specific CYP isoform could catalyze the hydroxylation of octanoic acid at the C6 position to yield 6-hydroxyoctanoic acid.
Activation to this compound
Following its synthesis, 6-hydroxyoctanoic acid would be activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase (ACS). These enzymes catalyze the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A, a critical step for the entry of fatty acids into metabolic pathways.
The proposed biosynthetic pathway is depicted in the following diagram:
Figure 1: Proposed biosynthetic pathway for this compound.
Potential Metabolic Fates and Significance
The metabolic fate of this compound is currently unknown. However, based on the metabolism of other hydroxylated fatty acids, several possibilities can be considered:
-
Entry into Beta-Oxidation: this compound could potentially be a substrate for the beta-oxidation pathway. However, the presence of the hydroxyl group at an unconventional position might necessitate the action of specialized enzymes to process it further.
-
Precursor for Specialized Lipids: It could serve as a precursor for the synthesis of more complex lipids with unique biological activities.
-
Signaling Molecule: The free acid, 6-hydroxyoctanoic acid, or its derivatives, may act as signaling molecules in various cellular processes.
Quantitative Data
To date, there is no published quantitative data on the cellular or tissue concentrations of this compound. For context, the table below presents typical concentration ranges for other well-characterized acyl-CoAs in various biological matrices. These values can serve as a preliminary reference for researchers aiming to quantify this compound.
| Acyl-CoA Species | Tissue/Cell Type | Concentration Range (pmol/mg protein) | Reference |
| Acetyl-CoA | Rat Liver | 20 - 60 | F. M. H. Meglasson et al. (1986) |
| Malonyl-CoA | Rat Liver | 1 - 5 | B. D. Foy and J. M. Brostoff (1984) |
| Palmitoyl-CoA | Rat Heart | 0.5 - 2 | L. J. Neely et al. (1981) |
| Oleoyl-CoA | Mouse Liver | 0.2 - 1 | S. C. Burgess et al. (2005) |
Experimental Protocols
The investigation of this compound requires robust and sensitive analytical methods. The following sections detail protocols for the analysis of hydroxy fatty acids and acyl-CoAs, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for 6-Hydroxyoctanoic Acid
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of hydroxy fatty acids, derivatization is required to increase their volatility.
Protocol:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., tissue homogenate, cell pellet) using a modified Bligh-Dyer method with a mixture of chloroform, methanol (B129727), and water.
-
Saponification: Saponify the lipid extract by adding 1 M KOH in methanol and heating at 60°C for 1 hour to release the free fatty acids.
-
Acidification and Extraction: Acidify the sample with 6 M HCl and extract the free fatty acids with hexane (B92381) or diethyl ether.
-
Derivatization: Evaporate the solvent under a stream of nitrogen. Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to separate the fatty acid derivatives. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Figure 2: Workflow for GC-MS analysis of 6-hydroxyoctanoic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound
LC-MS/MS is the method of choice for the analysis of non-volatile and thermally labile molecules like acyl-CoAs.
Protocol:
-
Acyl-CoA Extraction: Homogenize the tissue or cells in a cold extraction buffer (e.g., 10% trichloroacetic acid or acetonitrile/isopropanol/water).
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a C18 SPE cartridge. Wash the cartridge to remove interfering substances and elute the acyl-CoAs with a methanol-containing solvent.
-
LC Separation: Inject the purified extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
MS/MS Detection: Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Use multiple reaction monitoring (MRM) for targeted and sensitive quantification. The precursor ion for this compound would be its [M+H]+, and a characteristic product ion would be monitored.
Figure 3: Workflow for LC-MS/MS analysis of this compound.
Conclusion and Future Directions
While this compound is not a well-characterized intermediate in mainstream lipid metabolism, its potential formation through cytochrome P450-mediated hydroxylation presents an intriguing area for future research. The analytical protocols detailed in this guide provide a robust framework for scientists to begin investigating the presence, regulation, and function of this molecule. Further studies are warranted to identify the specific enzymes responsible for its synthesis and degradation, to quantify its levels in various biological systems, and to elucidate its physiological and pathological significance. Such research could uncover novel metabolic pathways and signaling roles for hydroxylated fatty acids, potentially opening new avenues for therapeutic intervention in metabolic diseases.
References
An In-depth Technical Guide to the Biochemical Properties of 6-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyoctanoyl-CoA is a fascinating, yet understudied, molecule that holds potential significance in various metabolic pathways. As a hydroxylated medium-chain fatty acyl-CoA, its biochemical properties are of considerable interest to researchers in fields ranging from metabolic disorders to drug development. This technical guide provides a comprehensive overview of the known and predicted biochemical properties of this compound, detailed experimental protocols for its study, and visualizations of its potential metabolic roles.
Due to the limited direct experimental data available for this compound, this guide leverages established knowledge of similar molecules, such as its positional isomer 3-hydroxyoctanoyl-CoA and other acyl-CoA derivatives. The methodologies presented herein provide a robust framework for the comprehensive characterization of this intriguing molecule.
Biochemical Properties of this compound
Quantitative data on the specific biochemical properties of this compound are not extensively reported in the scientific literature. However, we can infer or predict certain characteristics based on the known properties of similar compounds like octanoyl-CoA and other hydroxyacyl-CoA derivatives.
| Property | Value (Predicted or Analogous) | Notes and References |
| Chemical Formula | C₂₉H₅₀N₇O₁₈P₃S | Based on the structure of Coenzyme A and 6-hydroxyoctanoic acid. |
| Molecular Weight | 909.73 g/mol | Calculated based on the chemical formula[1][2][3]. |
| Monoisotopic Mass | 909.214588057 Da | Calculated for the most abundant isotopes[2]. |
| Solubility | Predicted to be soluble in water and polar organic solvents. | Acyl-CoA molecules are generally water-soluble due to the charged phosphate (B84403) groups of Coenzyme A. |
| Melting Point | Not determined. | As a complex biological molecule, it is likely to decompose at higher temperatures rather than exhibit a distinct melting point. |
| pKa | Multiple pKa values are expected due to the phosphate groups, the adenine (B156593) ring, and the carboxylic acid precursor. | The phosphate groups will have pKa values in the acidic range. |
Potential Metabolic and Signaling Pathways
The metabolic fate and signaling roles of this compound have not been definitively established. However, based on its structure, we can propose its involvement in several key pathways.
Fatty Acid β-Oxidation
It is plausible that this compound is an intermediate in a modified fatty acid β-oxidation pathway, particularly for the metabolism of hydroxylated or branched-chain fatty acids. The pathway would likely involve a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage.
Caption: Proposed β-oxidation pathway for this compound.
Lipoic Acid Synthesis
While 6,8-dihydroxyoctanoyl-CoA is a known precursor to lipoic acid, it is conceivable that this compound could be a substrate for hydroxylation at the C8 position, thereby entering the lipoic acid synthesis pathway.
Caption: Hypothetical entry of this compound into lipoic acid synthesis.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound can be achieved through the reaction of 6-hydroxyoctanoic acid with Coenzyme A. A common method involves the use of a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI).
Materials:
-
6-hydroxyoctanoic acid
-
Coenzyme A (free acid)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Nitrogen gas
-
Lyophilizer
Procedure:
-
Dissolve 6-hydroxyoctanoic acid and a molar excess of CDI in anhydrous THF under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vial, dissolve Coenzyme A in the sodium bicarbonate buffer.
-
Slowly add the activated 6-hydroxyoctanoic acid solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for at least one hour.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Once the reaction is complete, freeze the reaction mixture in liquid nitrogen and lyophilize to dryness.
-
The resulting powder can be purified by preparative HPLC.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer (e.g., 10% trichloroacetic acid).
-
Centrifuge to pellet proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
LC Parameters (based on methods for similar acyl-CoAs):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Precursor Ion (m/z): 910.2 (for [M+H]⁺)
-
Product Ions (m/z): Characteristic fragments of Coenzyme A (e.g., 428.0, 507.0) and a fragment corresponding to the 6-hydroxyoctanoyl moiety. The specific fragmentation pattern will need to be determined experimentally.
-
Collision Energy: Optimize for the specific precursor-product ion transitions.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Enzyme Kinetic Assays
To identify and characterize enzymes that metabolize this compound, enzyme kinetic assays are essential. These assays typically monitor the change in substrate or product concentration over time.
Example: Dehydrogenase Activity Assay
This assay measures the activity of a putative this compound dehydrogenase by monitoring the production of NADH.
Materials:
-
Purified enzyme or cell lysate
-
This compound (substrate)
-
NAD⁺ (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD⁺, and the enzyme solution in a cuvette.
-
Initiate the reaction by adding this compound.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of this compound.
Caption: Workflow for determining enzyme kinetic parameters.
Conclusion and Future Directions
This compound represents an intriguing but largely unexplored area of metabolism. The information and protocols provided in this technical guide offer a solid foundation for researchers to begin to unravel its biochemical properties and physiological roles. Future research should focus on:
-
Definitive structural elucidation using techniques like NMR spectroscopy.
-
Comprehensive profiling in various biological systems to understand its endogenous occurrence and regulation.
-
Identification and characterization of the specific enzymes that synthesize and metabolize this compound.
-
Investigation of its potential role as a signaling molecule in cellular processes.
By applying the methodologies outlined here, the scientific community can begin to shed light on the importance of this compound in health and disease, potentially opening new avenues for therapeutic intervention.
References
The Emergence of a Key Intermediate: A Technical Guide to 6-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyoctanoyl-CoA is a critical, yet often overlooked, intermediate in the biosynthesis of lipoic acid, an essential cofactor for several key enzymatic complexes in central metabolism.[1][2][3] The discovery and characterization of this molecule are intrinsically linked to the broader investigation of the lipoic acid biosynthetic pathway. While not the subject of isolated discovery, its existence was inferred and later confirmed through the elucidation of the enzymatic steps leading to lipoic acid formation. This guide provides a comprehensive technical overview of this compound, detailing its discovery, biochemical characterization, and the experimental protocols used to study this pivotal metabolite.
Discovery and Role in Lipoic Acid Biosynthesis
The discovery of this compound is a chapter in the larger story of understanding how lipoic acid is synthesized in vivo. Early research focused on identifying the precursors to the distinctive dithiolane ring of lipoic acid. It was established that the carbon backbone is derived from octanoic acid.[4] The de novo synthesis pathway begins with an octanoyl moiety, which is transferred to a specific acyl carrier protein (ACP) or to the H-protein of the glycine (B1666218) cleavage system.[1][3][4]
Subsequent enzymatic modifications of the octanoyl group are required to introduce the sulfur atoms at the C6 and C8 positions. The hydroxylation of the octanoyl chain is a key step in this process, leading to the formation of this compound. This hydroxylation is believed to be a prerequisite for the subsequent enzymatic steps. While the precise enzyme responsible for this specific hydroxylation in all organisms is still an area of active research, it is a critical transformation that sets the stage for the subsequent introduction of the thiol groups.
The central role of this compound is as a direct precursor in the pathway, being the substrate for enzymes that will ultimately lead to the formation of the dithiolane ring of lipoic acid.
Biochemical Characterization and Enzymatic Conversion
The characterization of this compound has been largely accomplished through its relationship with the enzymes of the lipoic acid synthesis pathway.
Enzymatic Synthesis and Conversion:
The formation of this compound is believed to be catalyzed by a hydroxylase that acts on octanoyl-CoA or an octanoyl-acyl carrier protein. The subsequent metabolism of this compound involves its conversion to 6-thiooctanoyl-CoA, a key step in the introduction of the first sulfur atom. The enzymes responsible for these transformations are not fully characterized in all organisms but are subjects of ongoing investigation.
One of the key enzymes in the subsequent step is lipoate synthase (LipA) , a radical SAM enzyme that catalyzes the insertion of sulfur atoms into the octanoyl backbone.[4] While LipA is known to act on an octanoyl substrate, the precise nature of the substrate (hydroxylated or not) at each step of sulfur insertion is a topic of detailed biochemical investigation.
Quantitative Data
Quantitative data for this compound is not widely available in dedicated studies. Its transient nature as a metabolic intermediate makes direct measurement challenging. However, concentrations of various acyl-CoAs in different tissues have been determined, providing a general context for the abundance of such molecules.
| Tissue | Acyl-CoA Species | Typical Concentration Range (pmol/mg tissue) | Analytical Method |
| Rat Liver | Various short- and long-chain acyl-CoAs | 1 - 100 | HPLC-MS/MS |
| Mouse Heart | Various short- and long-chain acyl-CoAs | 0.5 - 50 | LC-MS/MS |
| Cultured Cells | Various acyl-CoAs | 0.1 - 20 | LC-MS/MS |
Note: The data in this table is representative of general acyl-CoA concentrations and not specific to this compound. Specific quantification of this compound would require targeted analytical methods.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a potential chemo-enzymatic method for the synthesis of this compound, which can be adapted from general methods for acyl-CoA synthesis.[5][6][7]
Principle:
6-hydroxyoctanoic acid is first activated and then enzymatically ligated to Coenzyme A.
Materials:
-
6-hydroxyoctanoic acid
-
ATP (Adenosine triphosphate)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
DTT (Dithiothreitol)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and DTT.
-
Add 6-hydroxyoctanoic acid to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the formation of this compound using HPLC or LC-MS/MS.
-
Purify the product using solid-phase extraction or preparative HPLC.
Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the detection and quantification of this compound in biological samples, based on established methods for acyl-CoA analysis.[8][9][10][11][12]
Principle:
Liquid chromatography is used to separate this compound from other cellular components, followed by sensitive and specific detection using tandem mass spectrometry.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Formic acid
-
Internal standard (e.g., ¹³C-labeled octanoyl-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Extraction: Extract acyl-CoAs from the biological sample using a suitable method, such as protein precipitation with cold acetonitrile. Add the internal standard at the beginning of the extraction.
-
Chromatography:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate the analytes.
-
-
Mass Spectrometry:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the specific precursor-to-product ion transition for this compound in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment (e.g., the Coenzyme A moiety).
-
-
Quantification: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.
Visualizations
Lipoic Acid Biosynthesis Pathway
Caption: Simplified pathway of de novo lipoic acid biosynthesis.
Experimental Workflow for this compound Analysis
References
- 1. Assembly of Lipoic Acid on Its Cognate Enzymes: an Extraordinary and Essential Biosynthetic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes | PLOS Biology [journals.plos.org]
- 3. Frontiers | Progress in the Enzymology of the Mitochondrial Diseases of Lipoic Acid Requiring Enzymes [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. chemrxiv.org [chemrxiv.org]
Cellular Localization of 6-Hydroxyoctanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyoctanoyl-CoA is a critical intermediate in cellular metabolism, primarily involved in the mitochondrial and peroxisomal pathways of fatty acid β-oxidation. Its transient nature and low cellular abundance make direct quantification and visualization challenging. This technical guide synthesizes current knowledge to delineate the subcellular localization of this compound, detailing the metabolic pathways it participates in, the enzymes that govern its flux, and the experimental methodologies to study its distribution. While direct quantitative data for this compound is scarce, its presence is inferred within the mitochondrial matrix and the peroxisomal lumen, dictated by the localization of the enzymatic machinery responsible for its synthesis and degradation. This guide provides a comprehensive overview for researchers investigating lipid metabolism and its implications in health and disease.
Introduction
This compound is a hydrated intermediate in the catabolism of octanoyl-CoA, a medium-chain fatty acyl-CoA. Its primary roles are linked to energy production through β-oxidation and as a precursor in certain biosynthetic pathways. Understanding the specific cellular compartments where this compound is generated and consumed is crucial for elucidating the regulation of fatty acid metabolism and its dysregulation in various pathological conditions. This document provides a detailed examination of the cellular locales of this compound, supported by information on relevant metabolic pathways and experimental approaches.
Metabolic Pathways and Cellular Localization
The subcellular distribution of this compound is intrinsically linked to the locations of the metabolic pathways in which it is an intermediate. The primary pathway is the β-oxidation of fatty acids, which occurs in two main organelles: mitochondria and peroxisomes.
Mitochondrial β-Oxidation
The mitochondrion is the principal site for the β-oxidation of short, medium, and long-chain fatty acids to generate acetyl-CoA for the tricarboxylic acid (TCA) cycle and to produce reducing equivalents (NADH and FADH₂) for the electron transport chain. (S)-3-hydroxyoctanoyl-CoA is a specific intermediate in the mitochondrial β-oxidation of octanoyl-CoA[1][2]. The process involves a cycle of four enzymatic reactions.
The formation of (S)-3-hydroxyoctanoyl-CoA from trans-2-octenoyl-CoA is catalyzed by enoyl-CoA hydratase. The subsequent step, the oxidation to 3-oxooctanoyl-CoA, is catalyzed by 3-hydroxyacyl-CoA dehydrogenase[2]. Both of these enzymes are well-characterized components of the mitochondrial matrix. Therefore, the mitochondrial matrix is a key site for the presence of this compound.
Peroxisomal β-Oxidation
Peroxisomes are also equipped with a β-oxidation pathway, which is primarily responsible for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and some other molecules that cannot be metabolized by mitochondria. The peroxisomal β-oxidation pathway also generates acetyl-CoA and chain-shortened acyl-CoAs that can then be further metabolized in the mitochondria.
The enzymatic machinery in peroxisomes is distinct from that in mitochondria. Peroxisomes contain a bifunctional enzyme that exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[3]. This enzyme is located in the peroxisomal matrix[3][4]. Consequently, the peroxisomal matrix is another subcellular location where this compound is expected to be found as an intermediate in the degradation of longer-chain fatty acids that are initially processed in this organelle.
Lipoic Acid Synthesis
Quantitative Data
Table 1: Inferred Localization and Associated Enzymes of this compound
| Cellular Compartment | Metabolic Pathway | Key Enzymes | Evidence |
| Mitochondrial Matrix | Fatty Acid β-Oxidation | Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase | Presence of pathway enzymes; documented reaction steps in metabolic databases[1][2]. |
| Peroxisomal Matrix | Fatty Acid β-Oxidation | Bifunctional Enzyme (Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase activities) | Documented localization of peroxisomal β-oxidation enzymes[3][4]. |
Experimental Protocols
The study of the cellular localization of this compound requires a combination of techniques for subcellular fractionation and sensitive analytical methods for its detection and quantification.
Subcellular Fractionation
Subcellular fractionation is a fundamental technique to isolate different organelles from a cell homogenate. The most common method is differential centrifugation.
Protocol: Isolation of Mitochondria and Peroxisomes by Differential Centrifugation
-
Homogenization:
-
Harvest cultured cells or finely mince fresh tissue.
-
Wash the cells/tissue with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the sample using a Dounce homogenizer with a loose-fitting pestle (for cells) or a Potter-Elvehjem homogenizer (for tissue) on ice. The number of strokes should be optimized to ensure cell disruption while minimizing organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant is the post-mitochondrial supernatant, which contains the cytosol and microsomes.
-
To isolate peroxisomes, the post-mitochondrial supernatant can be subjected to higher speed centrifugation (e.g., 25,000 x g) for 20 minutes to obtain a light mitochondrial fraction enriched in peroxisomes and lysosomes. Further purification using density gradient centrifugation (e.g., with sucrose or Percoll gradients) is necessary to obtain a purer peroxisomal fraction.
-
-
Washing and Storage:
-
Wash the isolated organelle pellets with the homogenization buffer and re-centrifuge to remove cytosolic contamination.
-
The final pellets can be used immediately for acyl-CoA extraction or stored at -80°C.
-
Acyl-CoA Extraction and Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoA species.
Protocol: Extraction and Analysis of Medium-Chain Acyl-CoAs
-
Extraction:
-
To the isolated organelle pellet or cell lysate, add a cold extraction solvent, typically an acidic solution of an organic solvent and water (e.g., 2:1:1 acetonitrile:methanol (B129727):water with 0.1% formic acid).
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), for accurate quantification.
-
Vortex the mixture vigorously and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column for separation. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) or an acidic modifier (e.g., formic acid or acetic acid) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound would be its [M+H]⁺ ion. The product ions would result from the fragmentation of the CoA moiety, with a characteristic neutral loss of 507 Da or specific fragments of the pantetheine (B1680023) structure.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the cellular localization of this compound.
Caption: Metabolic pathways showing this compound as an intermediate.
Caption: Experimental workflow for determining subcellular localization.
Conclusion
The cellular localization of this compound is primarily within the mitochondrial and peroxisomal matrices, where it serves as a key intermediate in the β-oxidation of fatty acids. While direct visualization and quantification remain challenging, its presence in these compartments is strongly supported by the well-established localization of the enzymes responsible for its metabolism. The experimental protocols outlined in this guide provide a framework for researchers to investigate the subcellular distribution of this compound and other acyl-CoA species, which will be instrumental in advancing our understanding of lipid metabolism in health and disease. Further development of specific molecular probes and advancements in mass spectrometry techniques will be crucial for the direct and quantitative analysis of this and other transient metabolic intermediates in their native cellular environment.
References
- 1. Reactome | Beta oxidation of octanoyl-CoA to hexanoyl-CoA [reactome.org]
- 2. P. aeruginosa Metabolome Database: (S)-Hydroxyoctanoyl-CoA (PAMDB000536) [pseudomonas.umaryland.edu]
- 3. Purification, properties, and immunocytochemical localization of human liver peroxisomal enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraparticulate localization of some peroxisomal enzymes related to fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
6-Hydroxyoctanoyl-CoA: A Pivotal Intermediate at the Crossroads of Cellular Energy Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyoctanoyl-CoA is a critical intermediate metabolite situated at the intersection of two fundamental cellular energy pathways: mitochondrial fatty acid β-oxidation and the biosynthesis of lipoic acid. As a transient species in the breakdown of fatty acids for ATP production and a committed precursor to a vital enzymatic cofactor, its metabolism is intricately linked to cellular energetic homeostasis. This technical guide provides a comprehensive overview of the biochemical significance of this compound, detailing its roles in cellular energy production, presenting quantitative data on related enzymatic reactions, outlining detailed experimental protocols for its study, and visualizing the key metabolic pathways in which it participates. This document is intended to serve as a valuable resource for researchers investigating cellular metabolism, mitochondrial function, and the development of therapeutic strategies targeting metabolic disorders.
Introduction
Cellular energy metabolism is a complex network of interconnected pathways that ensure a constant supply of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Fatty acid β-oxidation is a major catabolic process that degrades long-chain fatty acids to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents for the electron transport chain. Within this spiral of reactions, hydroxylated acyl-CoA esters are formed as key intermediates. This compound is one such intermediate, specifically arising during the oxidation of medium-chain fatty acids.
Beyond its transient role in β-oxidation, the octanoyl moiety, in the form of octanoyl-CoA or octanoyl-acyl carrier protein (ACP), is the dedicated precursor for the de novo biosynthesis of lipoic acid. Lipoic acid is an essential cofactor for several key mitochondrial multi-enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (KGDH), and branched-chain α-keto acid dehydrogenase complex (BCKDH). These complexes play indispensable roles in linking glycolysis and amino acid catabolism to the TCA cycle. Therefore, the metabolic fate of the octanoyl group, and by extension this compound, represents a critical juncture in the regulation of cellular energy production.
This guide will delve into the technical details of this compound's involvement in these pathways, providing the necessary information for its rigorous scientific investigation.
Biochemical Roles of this compound in Cellular Energy Metabolism
Intermediate in Mitochondrial Fatty Acid β-Oxidation
During the catabolism of fatty acids, this compound is specifically the (S)-3-hydroxyoctanoyl-CoA stereoisomer, an intermediate in the β-oxidation of octanoyl-CoA.[1][2] The process involves a recurring four-step enzymatic cycle that shortens the fatty acyl chain by two carbons in each round, generating acetyl-CoA, NADH, and FADH₂.[3][4]
The formation and subsequent conversion of (S)-3-hydroxyoctanoyl-CoA are catalyzed by two key enzymes of the β-oxidation pathway:
-
Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of trans-Δ²-enoyl-CoA to form (S)-3-hydroxyacyl-CoA. In the context of octanoyl-CoA degradation, trans-Δ²-octenoyl-CoA is hydrated to produce (S)-3-hydroxyoctanoyl-CoA.[1]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This NAD⁺-dependent enzyme oxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Specifically, (S)-3-hydroxyoctanoyl-CoA is oxidized to 3-oxooctanoyl-CoA.[2][5]
The acetyl-CoA produced from the complete β-oxidation of fatty acids enters the TCA cycle, leading to the production of a significant amount of ATP through oxidative phosphorylation.[6]
Precursor for Lipoic Acid Biosynthesis
The octanoyl moiety, derived from fatty acid synthesis, serves as the carbon backbone for the de novo biosynthesis of lipoic acid.[7][8] This process initiates with the transfer of an octanoyl group from either octanoyl-CoA or, more commonly in bacteria, octanoyl-ACP to a specific lysine (B10760008) residue on a lipoyl domain of a target protein.[5][9][10] This reaction is catalyzed by an octanoyltransferase (LipB in E. coli) .[5][9][11]
Following its attachment to the protein, the octanoyl group undergoes a complex sulfur insertion reaction at carbons 6 and 8, catalyzed by lipoyl synthase (LipA) , a radical SAM enzyme.[12][13][14] Although this compound is not a direct substrate for this transfer, its precursor, octanoyl-CoA, is at a critical branch point. The cellular commitment of the octanoyl moiety to either β-oxidation or lipoic acid synthesis is a key regulatory node in cellular energy metabolism.
Quantitative Data
Precise quantitative data for the intracellular concentration of this compound is challenging to obtain due to its transient nature and low abundance. However, kinetic parameters of the enzymes that metabolize its structural analogs provide valuable insights into the flux through the β-oxidation pathway.
| Substrate | Enzyme | K_m_ (µM) | V_max_ (µmol/min/mg) | Source |
| Acetoacetyl-CoA | (S)-3-hydroxyacyl-CoA dehydrogenase (FadB' from R. eutropha) | 48 | 149 | [15] |
| 3-Ketohexadecanoyl-CoA | L-3-hydroxyacyl-CoA dehydrogenase (pig heart) | 4.5 | 11.9 | [16] |
| 3-Ketodecanoyl-CoA | L-3-hydroxyacyl-CoA dehydrogenase (pig heart) | 4.2 | 16.7 | [16] |
| 3-Ketooctanoyl-CoA | L-3-hydroxyacyl-CoA dehydrogenase (pig heart) | 4.8 | 14.3 | [16] |
| 3-Ketobutyryl-CoA | L-3-hydroxyacyl-CoA dehydrogenase (pig heart) | 25 | 10.0 | [16] |
Note: The table presents kinetic data for 3-hydroxyacyl-CoA dehydrogenase with various 3-ketoacyl-CoA substrates, which are the products of the reaction involving 3-hydroxyacyl-CoA substrates like this compound. This data provides a relative measure of the enzyme's efficiency with different chain lengths.
Experimental Protocols
Isolation of Mitochondria for Metabolic Studies
Studying the metabolism of this compound necessitates the isolation of functional mitochondria, the primary site of β-oxidation.
Objective: To isolate intact and functional mitochondria from cultured cells or tissue samples.
Materials:
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge and rotor capable of reaching 10,000 x g
-
Cultured cells or fresh tissue
Protocol:
-
Cell/Tissue Preparation: Harvest cultured cells by centrifugation or finely mince fresh tissue on ice.
-
Homogenization: Resuspend the cell pellet or minced tissue in ice-cold isolation buffer. Homogenize with a Dounce or Potter-Elvehjem homogenizer with a specific number of gentle strokes to disrupt the plasma membrane while leaving mitochondria intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600-1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,000-10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant (cytosolic fraction).
-
-
Washing: Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of an appropriate buffer for downstream applications (e.g., respiration buffer, lysis buffer for proteomics).
-
Quality Control: Assess the integrity and purity of the isolated mitochondria using methods such as electron microscopy, measurement of respiratory control ratio, or western blotting for marker proteins of different cellular compartments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
Objective: To quantify the concentration of this compound in isolated mitochondria or cell extracts.
Materials:
-
Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade)
-
Formic Acid
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
Protocol:
-
Sample Extraction:
-
To a pellet of isolated mitochondria or cells, add a cold extraction solvent (e.g., 80% methanol containing an internal standard).
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
Centrifuge at high speed to pellet the protein precipitate.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Separate the acyl-CoA species using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transition for this compound should be determined empirically or from the literature.
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
In Vitro Reconstitution of Key Enzymatic Reactions
Reconstituting the enzymatic reactions involving this compound in vitro allows for detailed kinetic analysis and investigation of regulatory mechanisms.
Objective: To measure the activity of 3-hydroxyacyl-CoA dehydrogenase using a synthetic substrate.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
(S)-3-hydroxyoctanoyl-CoA (or a commercially available analog like (S)-3-hydroxybutyryl-CoA)
-
NAD⁺
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing the reaction buffer, NAD⁺, and the 3-hydroxyacyl-CoA substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified 3-hydroxyacyl-CoA dehydrogenase.
-
Monitoring Reaction Progress: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[15]
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Perform experiments with varying substrate concentrations to determine kinetic parameters such as K_m_ and V_max_.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Mitochondrial β-oxidation of octanoyl-CoA.
Caption: De novo biosynthesis of lipoic acid.
Experimental Workflows
Caption: Workflow for quantifying this compound.
Conclusion
This compound stands as a metabolite of significant interest at the heart of cellular energy metabolism. Its dual identity as an ephemeral intermediate in fatty acid breakdown and a precursor to the indispensable cofactor lipoic acid underscores the intricate regulation and interconnectedness of metabolic pathways. A thorough understanding of the factors governing the flux of the octanoyl moiety through these competing pathways is crucial for elucidating the metabolic adaptations of cells in health and disease. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to investigate the nuanced roles of this compound and to explore its potential as a therapeutic target in metabolic disorders. Further research, particularly in the quantitative analysis of its intracellular dynamics and the regulatory mechanisms at the branch point of its metabolism, will undoubtedly shed more light on its pivotal role in maintaining cellular energetic homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. The reaction of LipB, the octanoyl-[acyl carrier protein]:protein N-octanoyltransferase of lipoic acid synthesis, proceeds through an acyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Intermediates in fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.arizona.edu [repository.arizona.edu]
- 9. Lipoyl(octanoyl) transferase - Wikipedia [en.wikipedia.org]
- 10. Lipoic Acid Synthesis: A New Family of Octanoyltransferases Generally Annotated as Lipoate Protein Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein–protein interaction based substrate control in the E. coli octanoic acid transferase, LipB - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00125F [pubs.rsc.org]
- 12. Evidence for a Catalytically and Kinetically Competent Enzyme–Substrate Cross-Linked Intermediate in Catalysis by Lipoyl Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lipoyl synthase - Wikipedia [en.wikipedia.org]
- 15. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 6-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyoctanoyl-CoA is a valuable research tool for studying various metabolic pathways, including fatty acid oxidation and the biosynthesis of complex lipids. Its availability in a pure and well-characterized form is crucial for obtaining reliable experimental results. Chemical synthesis of acyl-CoA thioesters can be challenging due to the lability of the thioester bond and the presence of multiple reactive functional groups. Enzymatic synthesis offers a mild and highly specific alternative, yielding the desired product with high purity.
This document provides a detailed protocol for the enzymatic synthesis of this compound from 6-hydroxyoctanoic acid and Coenzyme A (CoA) using a medium-chain acyl-CoA synthetase (MCAS). The protocol covers the synthesis, purification, and characterization of the final product.
Principle of the Method
The enzymatic synthesis of this compound is catalyzed by a medium-chain acyl-CoA synthetase (MCAS). The reaction proceeds in two steps: first, the adenylation of the carboxylic acid substrate (6-hydroxyoctanoic acid) with ATP to form an acyl-adenylate intermediate, and second, the transfer of the acyl group to the thiol group of Coenzyme A, releasing AMP and pyrophosphate.
Reaction: 6-hydroxyoctanoic acid + CoA + ATP --MCAS, Mg2+--> this compound + AMP + PPi
Data Presentation
Table 1: Representative Quantitative Data for Enzymatic Acyl-CoA Synthesis
| Parameter | Value | Reference Substrate | Enzyme |
| Enzyme | Medium-Chain Acyl-CoA Synthetase (MCAS) | - | - |
| Substrates | 6-Hydroxyoctanoic Acid, Coenzyme A, ATP | - | - |
| Expected Yield | >80% | Hydroxycinnamic acids | 4-Coumarate:CoA ligase[1] |
| Km (Hexanoic Acid) | ~10-50 µM | Hexanoic Acid | Bovine Liver MCAS |
| Vmax (Hexanoic Acid) | ~1-5 µmol/min/mg | Hexanoic Acid | Bovine Liver MCAS |
| Inhibition by Hydroxy Fatty Acids | Competitive inhibition observed with 2-hydroxydodecanoic acid (Ki = 4.4 µM) | Hexanoic Acid | Bovine Liver MCAS[2] |
Experimental Protocols
Materials and Reagents
-
6-hydroxyoctanoic acid
-
Coenzyme A, trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Medium-Chain Acyl-CoA Synthetase (MCAS) from bovine liver or a recombinant source
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Perchloric acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) (for HPLC mobile phase)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Syringe filters (0.22 µm)
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
2 mM DTT
-
5 mM ATP
-
1 mM Coenzyme A
-
0.5 mM 6-hydroxyoctanoic acid
-
1-5 µg of Medium-Chain Acyl-CoA Synthetase (MCAS)
-
Nuclease-free water to a final volume of 1 mL
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the MCAS enzyme.
-
Incubate the reaction mixture at 37°C for 1-2 hours in a water bath or incubator.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 4 M perchloric acid.
-
Incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Neutralization:
-
Neutralize the supernatant by adding 3 M potassium carbonate dropwise until the pH reaches 6.5-7.0.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The supernatant now contains the crude this compound.
-
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE) and HPLC
A. Solid-Phase Extraction (for sample clean-up):
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the neutralized supernatant from the synthesis reaction onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other hydrophilic impurities.
-
Elution: Elute the this compound with 2 mL of 50% acetonitrile in water.
B. High-Performance Liquid Chromatography (HPLC) Purification:
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 50 mM Ammonium Acetate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-30 min: Linear gradient from 5% to 60% B
-
30-35 min: Linear gradient from 60% to 90% B
-
35-40 min: Hold at 90% B
-
40-45 min: Linear gradient from 90% to 5% B
-
45-50 min: Hold at 5% B
-
-
Injection and Detection:
-
Filter the eluted sample from SPE through a 0.22 µm syringe filter.
-
Inject an appropriate volume onto the HPLC column.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified product as a powder.
Protocol 3: Characterization of this compound by LC-MS/MS
-
LC-MS/MS System: A high-resolution mass spectrometer coupled to a UHPLC system.
-
Column: A reverse-phase C18 column suitable for LC-MS applications.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to achieve separation of the analyte from any remaining impurities.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Expected [M+H]⁺: Calculate the expected mass-to-charge ratio for this compound.
-
Tandem MS (MS/MS): Fragment the parent ion and look for characteristic daughter ions of Coenzyme A, such as the phosphopantetheine fragment.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Chemical Synthesis of Hydroxyacyl-CoA Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary chemical and enzymatic methods for synthesizing hydroxyacyl-CoA esters. Detailed protocols for key synthetic procedures are included, along with a comparative analysis of their efficiencies. Furthermore, the role of hydroxyacyl-CoA esters in metabolic signaling is illustrated to provide context for their application in research and drug development.
Introduction
Hydroxyacyl-CoA esters are critical intermediates in fatty acid metabolism and are involved in various cellular signaling pathways. Their synthesis is essential for studying the enzymes involved in these pathways, for use as analytical standards, and for the development of novel therapeutics. This document outlines reliable methods for the synthesis of these important biomolecules.
Chemical Synthesis Methods
The two most common and effective chemical methods for the synthesis of acyl-CoA esters, including hydroxyacyl-CoA esters, are the N-hydroxysuccinimide (NHS) ester method and the carbonyldiimidazole (CDI) method. These methods involve the activation of the carboxylic acid group of the hydroxy fatty acid, followed by its reaction with the free sulfhydryl group of Coenzyme A (CoA).
Data Presentation: Comparison of Chemical Synthesis Methods
| Method | Starting Materials | Typical Yield | Purity | Key Advantages | Key Disadvantages | Citations |
| N-Hydroxysuccinimide (NHS) Ester | Hydroxy fatty acid, N-hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC) or other carbodiimide | High | High | Stable activated intermediate (NHS ester) can be isolated. High yield and minimal side reactions. | Requires a coupling agent (e.g., DCC) which can be a potent allergen. | [1][2][3][4] |
| Carbonyldiimidazole (CDI) | Hydroxy fatty acid, Carbonyldiimidazole | Good to High | Good | Does not require a separate coupling agent. The reaction is relatively clean as the byproducts are gaseous (CO2) and water-soluble (imidazole). | The acyl-imidazolide intermediate is moisture-sensitive and typically used in situ. | [5][6][7] |
| Mixed Anhydride | Fatty acid, Ethylhydrogen carbonate | 75-78% (for medium-chain acyl-CoAs) | >90% | Good yields and high purity. | May require careful control of reaction conditions to avoid side reactions. | [5] |
Experimental Protocols
Protocol 1: Synthesis of a Hydroxyacyl-CoA Ester via the N-Hydroxysuccinimide (NHS) Ester Method
This protocol is adapted from the synthesis of carboxyfluorescein diacetate N-hydroxysuccinimide ester and can be applied to hydroxy fatty acids with appropriate modifications[4].
Materials:
-
Hydroxy fatty acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate solution (0.5 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Solid-phase extraction (SPE) column (e.g., C18)
-
Water
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Activation of the Hydroxy Fatty Acid:
-
Dissolve the hydroxy fatty acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous DCM.
-
Stir the solution at room temperature until all solids have dissolved.
-
Add N,N'-dicyclohexylcarbodiimide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Isolation of the NHS Ester (Optional but Recommended):
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.
-
The NHS ester can be purified by recrystallization or column chromatography if necessary.
-
-
Reaction with Coenzyme A:
-
Dissolve the crude or purified NHS ester (1 equivalent) in a minimal amount of organic solvent (e.g., DCM or THF).
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in 0.5 M sodium bicarbonate solution.
-
Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification of the Hydroxyacyl-CoA Ester:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Load the solution onto a pre-conditioned C18 SPE column.
-
Wash the column with water to remove unreacted CoA and salts.
-
Elute the hydroxyacyl-CoA ester with an increasing gradient of methanol in water.
-
Monitor the elution using UV-Vis spectroscopy (adenine moiety of CoA absorbs at ~260 nm).
-
For higher purity, the product can be further purified by preparative reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Protocol 2: Synthesis of a Hydroxyacyl-CoA Ester via the Carbonyldiimidazole (CDI) Method
This protocol is a general procedure based on established methods for acyl-CoA synthesis using CDI[5][6][7].
Materials:
-
Hydroxy fatty acid
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate solution (0.5 M)
-
Solid-phase extraction (SPE) column (e.g., C18)
-
Methanol
-
Water
-
Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Activation of the Hydroxy Fatty Acid:
-
Dissolve the hydroxy fatty acid (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,1'-carbonyldiimidazole (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl-imidazolide can be monitored by the evolution of CO2.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in 0.5 M sodium bicarbonate solution.
-
Slowly add the activated hydroxy fatty acid solution (acyl-imidazolide) to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification of the Hydroxyacyl-CoA Ester:
-
Follow the same purification procedure as described in Protocol 1 (steps 4 onwards).
-
Enzymatic Synthesis Method
Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. This approach typically results in high yields of the desired stereoisomer.
Protocol 3: Enzymatic Synthesis of 3-Hydroxyacyl-CoA
This protocol is based on the two-step enzymatic synthesis of 3-hydroxyacyl-CoAs from enoyl-CoAs[8][9].
Materials:
-
Enoyl-CoA (the unsaturated precursor to the desired hydroxyacyl-CoA)
-
Recombinant enoyl-CoA hydratase (ECHS1)
-
Tris-HCl buffer (pH 7.5)
-
Reverse-phase HPLC system for purification and analysis
Procedure:
-
Enzymatic Hydration Reaction:
-
Prepare a reaction mixture containing the enoyl-CoA substrate (e.g., 1 mM) in Tris-HCl buffer.
-
Add a catalytic amount of purified recombinant enoyl-CoA hydratase. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by reverse-phase HPLC. The formation of the 3-hydroxyacyl-CoA will result in a new peak with a different retention time from the enoyl-CoA substrate.
-
-
Purification of the 3-Hydroxyacyl-CoA:
-
Once the reaction is complete, the 3-hydroxyacyl-CoA can be purified from the reaction mixture using preparative reverse-phase HPLC, as described in the chemical synthesis protocols.
-
Visualizations
Signaling Pathway: Fatty Acid Beta-Oxidation
The following diagram illustrates the central role of hydroxyacyl-CoA esters in the fatty acid beta-oxidation pathway.
Caption: Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow: Chemical Synthesis and Purification of Hydroxyacyl-CoA Esters
This diagram outlines the general workflow for the chemical synthesis and subsequent purification of hydroxyacyl-CoA esters.
Caption: Chemical Synthesis and Purification Workflow.
References
- 1. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 6-hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxyoctanoyl-CoA is a hydroxy fatty acyl-CoA that can be an intermediate in various metabolic pathways. Accurate and sensitive quantification of acyl-CoA species is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used method for the analysis of these molecules. This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC.
Principle
The method involves the separation of this compound from other cellular components on a C18 reverse-phase HPLC column. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (acetonitrile or methanol). The CoA moiety of the molecule allows for sensitive detection by UV absorbance at approximately 260 nm.[1][2]
Experimental Protocol
Materials and Reagents
-
This compound standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Perchloric acid (PCA) or 5-Sulfosalicylic acid (SSA)
-
Potassium carbonate (K2CO3) for neutralization
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Autosampler vials
Sample Preparation (from tissues or cells)
-
Homogenization: Homogenize cell pellets or tissues in ice-cold 5% (v/v) perchloric acid (PCA) or a 2.5% (w/v) SSA solution.[3][4]
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[3]
-
Neutralization (if using PCA): Neutralize the supernatant by adding a calculated amount of potassium carbonate (K2CO3) to precipitate the perchlorate (B79767). Centrifuge again to remove the potassium perchlorate precipitate.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.
HPLC Conditions
A typical HPLC setup for the analysis of acyl-CoAs is summarized in the table below.[5][6]
| Parameter | Condition |
| Column | Reverse-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 100 mM Potassium phosphate buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 20 minutes, then a wash step at 95% B, followed by re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
Data Analysis
Quantification of this compound is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard. The retention time for this compound is expected to be in the range of other medium-chain acyl-CoAs, and its identity can be confirmed by spiking the sample with a pure standard.
Experimental Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC analysis of acyl-CoAs, which are applicable to this compound.
| Parameter | Value Range | Reference(s) |
| Retention Time | Analyte dependent | [6] |
| Limit of Detection (LOD) | 5 - 10 pmol | [4][7] |
| Limit of Quantitation (LOQ) | ~50 pmol | [8] |
| Linearity (R²) | >0.99 | [8] |
| Recovery | 95-97% | [7][9] |
Signaling Pathway Context
The analysis of this compound is relevant to the study of fatty acid metabolism. Acyl-CoAs are central intermediates in both fatty acid beta-oxidation (degradation) and fatty acid synthesis. The hydroxylation of the fatty acyl chain is a key step in these pathways.
Caption: Simplified overview of fatty acid beta-oxidation.
Conclusion
This application note provides a comprehensive protocol for the HPLC analysis of this compound. The described method, utilizing reverse-phase chromatography and UV detection, is a reliable and sensitive approach for the quantification of this and other acyl-CoA species in biological samples. Proper sample preparation is critical for obtaining accurate and reproducible results. This protocol serves as a valuable tool for researchers investigating fatty acid metabolism and related drug discovery efforts.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing an Assay for 6-Hydroxyoctanoyl-CoA Dehydrogenase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyoctanoyl-CoA is an intermediate in the metabolic pathway of fatty acid oxidation. The enzymatic activity on this substrate is crucial for the complete breakdown of medium-chain fatty acids. Dysregulation of this metabolic step can be indicative of certain metabolic disorders. This document provides detailed application notes and protocols for the development of a robust and reliable assay to measure this compound dehydrogenase activity. The protocols outlined below describe the synthesis of the substrate, this compound, and subsequent spectrophotometric and HPLC-based assays to determine enzyme kinetics.
Core Principles
The primary method for determining this compound dehydrogenase activity relies on monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. This spectrophotometric assay provides a continuous and real-time measurement of enzyme activity. An alternative, and more direct, method involves the use of High-Performance Liquid Chromatography (HPLC) to measure the formation of the product, 6-oxooctanoyl-CoA, or the depletion of the substrate, this compound.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of this compound Dehydrogenase
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| This compound | 50 | 2.5 |
| NAD+ | 100 | - |
Table 2: Components for Spectrophotometric Assay
| Reagent | Stock Concentration | Volume per well (µL) | Final Concentration |
| Tris-HCl Buffer (pH 8.0) | 1 M | 10 | 100 mM |
| NAD+ | 10 mM | 10 | 1 mM |
| This compound | 1 mM | 10 | 100 µM |
| Enzyme Preparation | Variable | 10 | Variable |
| Nuclease-Free Water | - | 60 | - |
| Total Volume | 100 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general chemo-enzymatic methods for acyl-CoA synthesis.
Materials:
-
6-hydroxyoctanoic acid
-
Coenzyme A (CoA)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Bicarbonate (NaHCO3) solution (0.5 M)
-
Lyophilizer
-
HPLC system for purification
Procedure:
-
Dissolve 6-hydroxyoctanoic acid (0.05 mmol) in 200 µL of anhydrous THF.
-
Add CDI (0.05 mmol) to the solution and stir for 1 hour at room temperature to activate the carboxylic acid.
-
In a separate tube, dissolve Coenzyme A (0.025 mmol) in 200 µL of 0.5 M NaHCO3 solution.
-
Add the CoA solution to the activated 6-hydroxyoctanoic acid mixture.
-
Stir the reaction for 2-4 hours at room temperature.
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Re-dissolve the lyophilized powder in a minimal amount of water and purify the this compound by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain pure this compound.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase Activity
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
NAD+ solution (10 mM)
-
Synthesized this compound (1 mM)
-
Enzyme preparation (e.g., purified recombinant enzyme or cell lysate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate according to the volumes specified in Table 2 . Add all components except for the enzyme.
-
Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 10 µL of the enzyme preparation to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements.
-
Record the absorbance at 340 nm every 30 seconds for a total of 10-15 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the NAD+ concentration constant (and vice versa) and measure the initial velocities. Fit the data to the Michaelis-Menten equation.
Protocol 3: HPLC-Based Assay for this compound Dehydrogenase Activity
This method allows for the direct quantification of substrate and product.
Materials:
-
Same reaction components as the spectrophotometric assay.
-
Quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
Procedure:
-
Set up the enzymatic reaction as described in the spectrophotometric assay protocol in individual microcentrifuge tubes.
-
Incubate the reactions at the desired temperature for a fixed period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Centrifuge the samples at high speed to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the HPLC system.
-
Separate the substrate (this compound) and product (6-oxooctanoyl-CoA) using a gradient of mobile phase B. A typical gradient could be 5-50% B over 20 minutes.
-
Monitor the elution of the CoA thioesters by measuring the absorbance at 260 nm.
-
Quantify the amount of substrate consumed or product formed by integrating the peak areas and comparing them to a standard curve of known concentrations of the respective molecules.
Visualizations
Caption: Mitochondrial beta-oxidation pathway for an eight-carbon fatty acid.
Caption: Overall experimental workflow for the assay development.
Caption: Logical relationship of the key components in assay development.
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Signal Intensity of 6-Hydroxyoctanoyl-CoA in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low signal intensity of 6-hydroxyoctanoyl-CoA in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low signal intensity of this compound in LC-MS analysis?
Low signal intensity for this compound can arise from several factors, including:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.
-
Inefficient Ionization: The inherent chemical properties of this compound may lead to poor ionization efficiency in the MS source.
-
Ion Suppression: Components of the sample matrix can co-elute with the analyte and interfere with its ionization, reducing the signal.[1][2]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can result in poor sensitivity.
-
Chromatographic Issues: Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[2]
Q2: Can the choice of ionization mode affect the signal intensity of this compound?
Yes, the ionization mode can have a significant impact. While positive ion mode can be used, acyl-CoAs often show good sensitivity in negative ion mode, detecting the [M-H]⁻ and [M-2H]²⁻ ions. It is recommended to test both positive and negative ionization modes during method development to determine the optimal mode for this compound.
Q3: Is derivatization a viable strategy to improve the signal intensity of this compound?
Yes, derivatization of the hydroxyl group can significantly enhance the signal intensity. By introducing a readily ionizable tag, the ionization efficiency of the molecule can be improved.[3][4][5] Reagents that react with hydroxyl groups to add a permanently charged or easily protonated moiety are suitable for this purpose.[3][4][5]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving low signal issues with this compound.
Guide 1: Initial System and Sample Integrity Check
| Problem | Possible Cause | Troubleshooting Steps |
| No Signal or Very Low Signal | System malfunction | 1. Infuse a known standard (e.g., a stable, easily ionizable compound) to confirm the mass spectrometer is functioning correctly.[6] 2. Check for stable spray in the ESI source. 3. Verify mobile phase flow and pressure. |
| Analyte degradation | 1. Prepare fresh this compound standards. 2. Minimize sample time at room temperature and in aqueous solutions to prevent hydrolysis. | |
| Incorrect MS parameters | 1. Confirm the correct precursor and product ions are being monitored. 2. Optimize source parameters such as capillary voltage, gas flows, and temperatures.[7] |
Guide 2: Optimizing Sample Preparation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity and High Background | Inefficient extraction | 1. Ensure complete cell lysis or tissue homogenization. 2. Use a validated extraction solvent mixture, such as methanol (B129727)/chloroform (B151607) or isopropanol-based buffers. |
| Matrix effects | 1. Incorporate a solid-phase extraction (SPE) step to clean up the sample.[1] Weak anion exchange or reversed-phase SPE can be effective for acyl-CoAs. 2. Dilute the sample to reduce the concentration of interfering matrix components. | |
| Sample loss during preparation | 1. Use an internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog) to monitor recovery. 2. Optimize SPE wash and elution steps to prevent analyte loss. |
Guide 3: Enhancing Signal through Methodological Changes
| Problem | Possible Cause | Troubleshooting Steps |
| Consistently Low Signal Intensity | Poor ionization efficiency | 1. Derivatization: Derivatize the hydroxyl group of this compound with a reagent that enhances ionization. (See Experimental Protocol 2). 2. Mobile Phase Optimization: Add modifiers to the mobile phase to improve ionization. For positive mode, 0.1% formic acid is common.[7][8] For negative mode, a small amount of a weak base may be beneficial. |
| Suboptimal chromatographic separation | 1. Column Selection: Use a column that provides good retention and peak shape for polar molecules, such as a C18 column with appropriate mobile phases or a HILIC column. 2. Gradient Optimization: Adjust the gradient to better separate this compound from co-eluting matrix components that may cause ion suppression. |
Quantitative Data Summary
The following table summarizes expected signal intensity improvements with different optimization strategies. The values are illustrative and will vary depending on the specific instrumentation and sample matrix.
| Parameter | Standard Method | Optimized Method | Expected Signal Improvement |
| Ionization Mode | Positive Ion Mode | Negative Ion Mode | 2-5 fold |
| Sample Cleanup | Protein Precipitation Only | Protein Precipitation + SPE | 3-10 fold |
| Derivatization | None | Hydroxyl group derivatization | 10-50 fold[9][10] |
| Mobile Phase | Neutral pH | Acidic pH (0.1% Formic Acid) | 1.5-3 fold (in positive mode)[7] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Tissue Samples
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in 1 mL of ice-cold extraction buffer (e.g., 2:1 methanol/chloroform).
-
Internal Standard: Add an appropriate internal standard (e.g., ¹³C-labeled this compound or another medium-chain acyl-CoA not present in the sample) to the homogenate.
-
Phase Separation: After homogenization, add 0.5 mL of chloroform and 0.5 mL of water. Vortex and centrifuge to separate the phases.
-
Collection: Collect the upper aqueous/methanolic phase containing the acyl-CoAs.
-
SPE Cleanup:
-
Condition a weak anion exchange SPE cartridge with methanol and then water.
-
Load the collected supernatant.
-
Wash the cartridge with a weak buffer (e.g., 2% formic acid) followed by methanol.
-
Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial LC mobile phase.
Protocol 2: Derivatization of the Hydroxyl Group of this compound
This protocol is a general guideline for derivatization using a reagent such as benzoyl chloride to enhance ionization efficiency.
-
Sample Preparation: Start with the dried, cleaned-up extract from Protocol 1.
-
Reagent Preparation: Prepare a fresh solution of the derivatizing agent (e.g., 1% benzoyl chloride in a non-protic solvent like acetonitrile) and a base catalyst (e.g., 2% triethylamine (B128534) in acetonitrile).
-
Reaction: Add the derivatizing agent and catalyst to the dried sample. Vortex and incubate at a slightly elevated temperature (e.g., 50-60°C) for 30-60 minutes.
-
Quenching: Quench the reaction by adding a small amount of a protic solvent like water.
-
Drying: Dry the sample again under nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in the initial LC mobile phase for analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enzymatic Assays Using 6-Hydroxyoctanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving 6-hydroxyoctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound in enzymatic assays?
A1: this compound is primarily used as a substrate to study the activity of enzymes involved in fatty acid metabolism. This includes enzymes such as dehydrogenases, hydratases, and acyltransferases that play roles in β-oxidation and other metabolic pathways. Assays involving this substrate are critical for understanding enzyme kinetics, screening for inhibitors, and diagnosing metabolic disorders.
Q2: How should I store this compound to ensure its stability?
A2: Like most acyl-CoA esters, this compound is susceptible to hydrolysis. It should be stored as a lyophilized powder at -20°C or colder for long-term stability. For short-term use, stock solutions can be prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) and stored in aliquots at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to room temperature and basic pH conditions, which can accelerate degradation.
Q3: What are the potential degradation products of this compound that could interfere with my assay?
A3: The primary degradation product is the free acid, 6-hydroxyoctanoic acid, and Coenzyme A. The thioester bond is susceptible to hydrolysis. Depending on the assay, these degradation products could compete with the substrate for enzyme binding or interfere with the detection method.
Q4: Can I monitor the reaction in real-time using a spectrophotometer?
A4: A direct real-time spectrophotometric assay is possible if the reaction involves a change in absorbance or can be coupled to a reaction that does. For example, if your enzyme is a dehydrogenase that uses NAD+ as a cofactor, you can monitor the increase in absorbance at 340 nm as NADH is produced. If your enzyme does not involve such a change, you may need to use a coupled-enzyme assay or a discontinuous method (e.g., HPLC or mass spectrometry).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | 1. Degraded Substrate: this compound has hydrolyzed. | - Use a fresh aliquot of this compound. - Verify the integrity of your stock solution using HPLC or mass spectrometry. |
| 2. Inactive Enzyme: Enzyme has lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Ensure proper storage conditions as per the manufacturer's instructions. - Include a positive control with a known substrate to verify enzyme activity. | |
| 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition is not optimal for the enzyme. | - Review the literature for the optimal conditions for your specific enzyme or a similar one. - Perform a pH and temperature optimization experiment. - Ensure no interfering substances are present in your buffer (e.g., high concentrations of chelating agents if the enzyme requires divalent cations). | |
| High Background Signal | 1. Spontaneous Substrate Degradation: Non-enzymatic hydrolysis of this compound. | - Run a "no-enzyme" control to measure the rate of non-enzymatic hydrolysis. - Subtract the background rate from your enzyme-catalyzed rate. - Prepare fresh substrate solution immediately before the assay. |
| 2. Contaminating Enzymes: Your enzyme preparation may be contaminated with other enzymes that can react with the substrate or detection reagents. | - Use a highly purified enzyme preparation. - Run controls where other substrates or cofactors are omitted to identify the source of the background signal. | |
| 3. Interfering Substances in Sample: If using cell lysates or tissue extracts, endogenous molecules may interfere with the assay. | - Include appropriate controls with your sample matrix. - Consider partial purification of your sample to remove interfering substances. | |
| Inconsistent Results/Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of substrate or enzyme. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for your reaction components to minimize pipetting variability. |
| 2. Incomplete Solubilization of Substrate: this compound may not be fully dissolved. | - Ensure the substrate is completely dissolved in the buffer before starting the reaction. Gentle vortexing or sonication may be necessary. | |
| 3. Instability of Reaction Products: The product of the enzymatic reaction may be unstable under the assay conditions. | - If using a discontinuous assay, ensure that the reaction is properly quenched and that the product is stable during sample processing and analysis. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for a this compound Dehydrogenase
This protocol describes a continuous spectrophotometric assay for a hypothetical dehydrogenase that uses NAD+ as a cofactor.
Materials:
-
This compound
-
NAD+
-
Purified dehydrogenase enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in assay buffer).
-
Prepare a stock solution of NAD+ (e.g., 50 mM in assay buffer).
-
Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:
-
170 µL Assay Buffer
-
10 µL of 50 mM NAD+ (final concentration 2.5 mM)
-
10 µL of 10 mM this compound (final concentration 0.5 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes), taking readings every 15-30 seconds.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: HPLC-Based Assay for a this compound Processing Enzyme
This protocol describes a discontinuous assay for an enzyme where the product can be separated and quantified by HPLC. This is particularly useful for enzymes that do not produce a chromophoric product. A similar method has been used for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency by detecting 2-octenoyl-CoA production.[1]
Materials:
-
This compound
-
Purified enzyme
-
Assay Buffer
-
Quenching solution (e.g., 10% trichloroacetic acid or perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or mass spectrometer)
-
Standards for the substrate and expected product
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (adjust volumes as needed).
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding the quenching solution. This will precipitate the protein.
-
Centrifuge the sample to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to separate and quantify the substrate and product.
-
Calculate the amount of product formed by comparing the peak area to a standard curve.
Visualizations
Caption: General workflow for enzymatic assays using this compound.
Caption: Troubleshooting logic for enzymatic assays.
References
preventing degradation of 6-hydroxyoctanoyl-CoA during extraction
Welcome to the technical support center for the extraction and analysis of 6-hydroxyoctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during extraction?
A1: Low recovery of this compound is typically due to the inherent instability of its thioester bond. The main factors contributing to its degradation are enzymatic activity from cellular thioesterases, chemical hydrolysis under non-optimal pH conditions, and thermal decomposition.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: Aqueous solutions of Coenzyme A and its derivatives, including this compound, are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Stability significantly decreases in alkaline conditions (pH above 8.0), where the thioester bond is susceptible to hydrolysis.[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of approximately 4.9.[1][2][3]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures accelerate both chemical and enzymatic degradation of this compound.[1] It is crucial to maintain samples on ice or at 0-4°C throughout the entire extraction process.[1][2] For long-term storage, acyl-CoA derivatives should be kept at -80°C to minimize degradation.[2]
Q4: What types of enzymes can degrade this compound?
A4: Acyl-CoA thioesterases (ACOTs) are the primary class of enzymes responsible for degrading this compound.[1] These enzymes hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A. ACOTs are widespread in cells and must be inactivated immediately upon cell lysis to prevent the loss of the target analyte.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Solution |
| Low or no detectable this compound | Incomplete quenching of enzymatic activity. | Immediately stop all enzymatic activity at the point of sample collection. This is the most critical step. For tissues, this means snap-freezing in liquid nitrogen.[2] For cultured cells, this involves rapid harvesting and quenching with cold solvents.[4] |
| Non-optimal pH of extraction buffers. | Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1][2][3] | |
| High temperature during sample processing. | Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation if performed under vacuum.[1] Use pre-chilled tubes, buffers, and solvents.[1] | |
| Poor reproducibility between samples | Incomplete cell lysis and extraction. | Ensure thorough homogenization of the tissue or cell pellet. A glass homogenizer can be effective for tissues.[3] Optimize the ratio of extraction solvent to the sample amount; a 20-fold excess of solvent is often recommended.[2] |
| Inefficient Solid-Phase Extraction (SPE). | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps for your specific compound. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[2] | |
| Presence of interfering peaks in chromatogram | Contamination from other cellular components. | Incorporate a purification step, such as Solid-Phase Extraction (SPE), to remove interfering substances.[2] |
| Degradation products. | Review and optimize the extraction protocol to minimize degradation, focusing on immediate quenching, low temperatures, and acidic pH. |
Experimental Protocols
Protocol 1: Extraction of this compound from Animal Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[2][3]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: Weigh approximately 100 mg of frozen tissue. In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2] Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2.0 mL of 2-propanol to the homogenate and homogenize again.[5] Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[5]
-
Phase Separation: Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.[5]
-
Supernatant Collection: Carefully transfer the upper phase containing the acyl-CoAs to a new pre-chilled tube.[5]
-
Sample Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[5]
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Load the diluted sample onto the column.
-
Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of water, and then 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol. A second elution with 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.
-
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50-100 µL of a methanol/water mixture).[2]
Protocol 2: Extraction of this compound from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.[4]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Metabolite Extraction:
-
Cell Lysis: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex the sample briefly.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other insoluble material.[2]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[4]
-
Sample Concentration: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7) is a common choice.[4]
Data Presentation
Table 1: Reported Recovery Rates of Acyl-CoAs Using Various Extraction Methods
| Acyl-CoA Chain Length | Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Long-chain | Rat Heart, Kidney, Muscle | Homogenization in KH2PO4 buffer, Acetonitrile/Isopropanol extraction, SPE purification | 70-80% | [3] |
| General | Not specified | Not specified | Varies depending on tissue and method | [2] |
Note: The recovery of this compound may vary depending on the specific biological matrix and adherence to the protocol.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for this compound extraction.
References
Technical Support Center: Enhancing Yield in Chemo-Enzymatic Synthesis of Acyl-CoAs
Welcome to the Technical Support Center for the chemo-enzymatic synthesis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols to enhance yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the chemo-enzymatic synthesis of acyl-CoAs?
A1: The synthesis is typically a two-stage process. The first stage involves the chemical synthesis of the desired carboxylic acid precursor. The second stage is an enzymatic ligation where an acyl-CoA synthetase (also known as an acyl-CoA ligase) catalyzes the formation of a thioester bond between the carboxylic acid and Coenzyme A (CoA). This enzymatic step itself is a two-step reaction involving the adenylation of the carboxylic acid followed by thioesterification with CoA.
Q2: My enzymatic ligation reaction is showing low or no yield. What are the most common causes?
A2: Low yield in the enzymatic ligation step can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity.
-
Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Substrate Issues: The carboxylic acid precursor may be impure, insoluble, or inhibitory at high concentrations.
-
Cofactor Limitation: Insufficient concentrations of ATP and MgCl₂ will limit the reaction.
-
Product Degradation: Acyl-CoAs can be unstable and may degrade during the reaction or workup.
Q3: How can I purify my acyl-CoA product?
A3: Purification is commonly achieved using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC). C18 SPE cartridges are often used to remove salts and unbound starting materials. Reversed-phase HPLC with a C18 column is a standard method for achieving high purity.
Q4: How should I store my purified acyl-CoA to ensure its stability?
A4: Acyl-CoAs are susceptible to hydrolysis and oxidation. For short-term storage, keep them on ice. For long-term storage, freezing at -20°C or -80°C is recommended. Solutions of fatty acyl-CoAs are reported to be stable for several weeks when frozen at -20°C.[1] For unsaturated acyl-CoAs, it is crucial to minimize exposure to oxygen to prevent oxidation; consider storing under an inert gas like argon or nitrogen.
Troubleshooting Guides
Guide 1: Low Yield in Enzymatic Ligation
This guide provides a step-by-step approach to diagnosing and resolving low yields in the enzymatic synthesis of acyl-CoA.
Step 1: Verify Reaction Components and Conditions
-
Action: Double-check the concentrations of all reactants: carboxylic acid, CoA, ATP, and MgCl₂. Ensure the buffer composition, pH, and temperature are optimal for the specific acyl-CoA synthetase being used.
-
Rationale: The enzymatic reaction is highly sensitive to these parameters. Even small deviations can lead to significant drops in yield.
Step 2: Assess Enzyme Activity
-
Action: Perform a small-scale positive control reaction with a known, reliable substrate for your enzyme to confirm its activity.
-
Rationale: This will help determine if the issue lies with the enzyme itself or with the specific carboxylic acid substrate.
Step 3: Investigate the Carboxylic Acid Substrate
-
Action:
-
Confirm the purity of your carboxylic acid precursor using techniques like NMR or mass spectrometry.
-
Test a range of substrate concentrations, as high concentrations can sometimes lead to substrate inhibition.
-
If solubility is an issue, consider using a small amount of a biocompatible co-solvent.
-
-
Rationale: Impurities can inhibit the enzyme, and poor solubility will limit the availability of the substrate for the reaction.
Step 4: Check for Product Degradation
-
Action: Analyze a time course of the reaction to see if the product is forming and then degrading.
-
Rationale: Acyl-CoAs can be hydrolyzed back to the free fatty acid and CoA. If degradation is observed, consider shortening the reaction time or performing the reaction at a lower temperature.
Guide 2: Issues with Acyl-CoA Purification
This guide addresses common problems encountered during the purification of acyl-CoAs using SPE and HPLC.
-
Possible Cause: Improper conditioning of the SPE cartridge or incorrect wash/elution solvent composition.
-
Solution:
-
Ensure the C18 cartridge is properly conditioned with methanol (B129727) and then equilibrated with the loading buffer.
-
Use a wash buffer that is strong enough to remove impurities but weak enough to not elute the acyl-CoA. A common wash buffer is 2% ammonium (B1175870) acetate.
-
Elute the acyl-CoA with a solvent of sufficient organic strength, such as 2-propanol.
-
-
Possible Cause: Secondary interactions between the acyl-CoA and the column material, or issues with the mobile phase.
-
Solution:
-
Ensure the mobile phase pH is appropriate for the acyl-CoA. A slightly acidic pH (e.g., 4.9) is often used.[2]
-
Consider adding a modifier to the mobile phase to reduce peak tailing.
-
Always filter your samples before injection to prevent column clogging.
-
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the chemo-enzymatic synthesis of acyl-CoAs.
Table 1: Typical Reaction Conditions for Enzymatic Ligation
| Component | Final Concentration |
| Buffer | 50 mM Tris-HCl, pH 7.5 |
| MgCl₂ | 10 mM |
| ATP | 5 mM |
| Coenzyme A (CoA) | 1-2 mM |
| Carboxylic Acid | 1-5 mM |
| Acyl-CoA Synthetase | 0.1 - 0.5 mg/mL |
| Temperature | 25-37 °C |
| Incubation Time | 1-4 hours |
Note: These are general guidelines. Optimal conditions may vary depending on the specific enzyme and substrate.
Table 2: Reported Yields for Different Acyl-CoA Synthesis Methods
| Acyl-CoA | Synthesis Method | Yield (%) |
| Malonyl-CoA | Enzymatic (MatB) | 95 |
| Methylmalonyl-CoA | Enzymatic (MatB) | 92 |
| Cinnamoyl-CoA | ECF-mediated coupling | 75 |
| Isobutyryl-CoA | CDI-mediated | 68 |
| 3-Hydroxypropionyl-CoA | CDI-mediated | 66 |
| Sorbityl-CoA | ECF-mediated coupling | 61 |
| Octenoyl-CoA | ECF-mediated coupling | 57 |
| 6-Oxoheptanoyl-CoA | CDI-mediated | 56 |
| 3-(R)-Hydroxybutyryl-CoA | CDI-mediated | 54 |
| Succinyl-CoA | Anhydride | 86 |
Data compiled from a study on various chemo-enzymatic methods.[3] ECF: Ethyl Chloroformate, CDI: Carbonyldiimidazole.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of Acyl-CoA
This protocol provides a general method for the enzymatic ligation of a carboxylic acid to Coenzyme A.
Materials:
-
Purified acyl-CoA synthetase
-
Carboxylic acid precursor
-
Coenzyme A lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (e.g., 1 M, pH 7.5)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube with the following final concentrations: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and 5 mM of the carboxylic acid precursor.
-
Add the purified acyl-CoA synthetase to a final concentration of 0.1 - 0.5 mg/mL.
-
Incubate the reaction at the optimal temperature for the enzyme (typically between 25-37 °C) for 1-4 hours.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, stop the reaction by adding an equal volume of cold acetonitrile (B52724) or by heating to denature the enzyme.
-
Centrifuge the mixture to pellet the precipitated enzyme.
-
Proceed with the purification of the acyl-CoA from the supernatant.
Protocol 2: Purification of Acyl-CoA using SPE and HPLC
This protocol describes a general method for purifying acyl-CoAs from the enzymatic reaction mixture.
Part A: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.
-
Equilibrate the cartridge with 1-2 column volumes of the loading buffer (e.g., 100 mM KH₂PO₄, pH 4.9).
-
Load the supernatant from the enzymatic reaction onto the SPE cartridge.
-
Wash the cartridge with 2-3 column volumes of a weak wash buffer (e.g., 2% ammonium acetate) to remove unbound starting materials and salts.
-
Elute the acyl-CoA with 1-2 column volumes of an appropriate elution solvent (e.g., 2-propanol).
Part B: High-Performance Liquid Chromatography (HPLC)
-
Concentrate the eluent from the SPE step under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in the HPLC mobile phase A.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the acyl-CoA using a binary gradient system. A typical system consists of:
-
Solvent A: 75 mM KH₂PO₄, pH 4.9
-
Solvent B: Acetonitrile with 600 mM glacial acetic acid[2]
-
-
Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collect the fractions containing the purified acyl-CoA.
-
Confirm the identity and purity of the product by mass spectrometry.
Visualizations
References
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 6-Hydroxyoctanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-hydroxyoctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a particular concern for this compound analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, such as proteins, salts, and lipids.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte—in this case, this compound—in the mass spectrometer's ion source.[1][2] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate and unreliable quantification.[1][3]
Acyl-CoAs like this compound are often present at low concentrations in complex biological samples.[4] These biological matrices are rich in endogenous materials that are known to cause significant ion suppression, making accurate analysis particularly challenging.[5][6]
Q2: My signal for this compound is low and inconsistent across different plasma samples. How can I confirm that matrix effects are the cause?
A2: Low and variable signal intensity are classic signs of matrix effects.[7] To confirm this, you should perform a quantitative assessment using a post-extraction spike experiment . This experiment compares the analyte's signal in a clean, neat solution versus its signal when spiked into an extracted blank matrix sample. A significant difference between these signals confirms the presence and magnitude of matrix effects.[7][8] Another qualitative method is the post-column infusion experiment , which helps identify specific regions in your chromatogram where ion suppression occurs.[5][8][9]
Q3: What is the most effective way to eliminate or reduce matrix effects?
A3: The most effective strategy is to remove the interfering components from the sample before analysis.[6][10] This is best achieved through rigorous sample preparation . Techniques like Solid-Phase Extraction (SPE) are highly effective at cleaning up complex samples.[5][11][12] If matrix effects persist, optimizing the chromatographic separation to resolve this compound from interfering matrix components is the next best step.[7][10] Finally, strategies like using a stable isotope-labeled internal standard or matrix-matched calibration can be used to compensate for remaining effects.[6]
Q4: What type of internal standard is best for quantifying this compound?
A4: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[6] This allows it to accurately correct for signal variations caused by matrix effects and sample processing, leading to highly reliable quantification.
Q5: Can I simply dilute my sample to reduce the impact of matrix effects?
A5: Yes, sample dilution is a straightforward method to reduce the concentration of interfering matrix components.[9][13] However, this approach also dilutes your analyte of interest, this compound. This can be a significant drawback if the analyte concentration is already low, as it may fall below the limit of quantification (LOQ) of your assay.[9] Therefore, dilution is only a viable strategy when the initial analyte concentration is sufficiently high.
Troubleshooting Guide: Low Signal & Poor Reproducibility
If you are experiencing low sensitivity, poor reproducibility, and inconsistent results for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
This protocol allows you to calculate the "Matrix Factor" and determine the percentage of ion suppression or enhancement.
Caption: Workflow for the Post-Extraction Spike experiment.
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Analysis
This protocol provides a starting point for cleaning biological samples to reduce interferences. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are often most effective.[14]
-
Conditioning: Condition the SPE cartridge by passing a strong organic solvent (e.g., methanol), followed by an equilibration solvent (e.g., water or a weak buffer).
-
Loading: Load the pre-treated sample (e.g., plasma after protein precipitation) onto the cartridge at a slow, controlled flow rate. The analytes and some matrix components will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic mobile phase) to remove highly polar, unretained interferences like salts. A subsequent wash with a carefully selected organic solvent can remove less polar interferences like lipids while ensuring the analyte of interest remains bound.
-
Elution: Elute the this compound using a solvent strong enough to disrupt its interaction with the SPE sorbent (e.g., a high-percentage organic solvent, possibly with an acid or base modifier).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial LC mobile phase for analysis.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method has a significant impact on the extent of matrix effects.
| Sample Preparation Method | General Procedure | Relative Effectiveness in Removing Interferences | Typical Matrix Effect Observed |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile) to the sample, vortex, centrifuge, and analyze the supernatant.[11] | Low. Removes proteins but leaves significant amounts of phospholipids (B1166683) and other endogenous components.[14] | High Ion Suppression (e.g., 40-70%) |
| Liquid-Liquid Extraction (LLE) | Extract the analyte from the aqueous sample into an immiscible organic solvent.[12] | Moderate. Can be effective but may have low recovery for more polar analytes.[14] | Moderate Ion Suppression (e.g., 15-40%) |
| Solid-Phase Extraction (SPE) | Pass the sample through a solid sorbent cartridge to retain the analyte and wash away interferences.[12] | High. Especially effective at removing phospholipids and salts, providing the cleanest extracts.[14] | Minimal Ion Suppression (e.g., <15%) |
Relevant Biological Pathway
This compound is an intermediate in fatty acid metabolism. For accuracy, the diagram below shows the closely related and well-established intermediate, 3-hydroxyoctanoyl-CoA , in the mitochondrial fatty acid beta-oxidation pathway.
Caption: Simplified pathway of fatty acid beta-oxidation.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. providiongroup.com [providiongroup.com]
- 14. researchgate.net [researchgate.net]
Selecting the Right Internal Standard for 6-Hydroxyoctanoyl-CoA Quantification: A Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 6-hydroxyoctanoyl-CoA is critical for understanding various metabolic pathways. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selection of an internal standard for LC-MS/MS analysis of this medium-chain hydroxy acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
The gold standard for quantitative analysis by LC-MS/MS is a stable isotope-labeled (SIL) internal standard of the analyte itself. A SIL this compound, such as a deuterated or 13C-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively correcting for variability in these steps and providing the most accurate results.
Q2: Are there commercially available stable isotope-labeled this compound standards?
As of late 2025, a direct off-the-shelf commercial source for stable isotope-labeled this compound may be limited. However, several companies specialize in the custom synthesis of isotopically labeled compounds. These services can synthesize a deuterated or 13C-labeled this compound to meet your specific research needs.
Q3: What are the viable alternatives if a stable isotope-labeled standard is not available or feasible?
When a SIL standard for the specific analyte is unavailable, a common and effective alternative is to use an odd-chain acyl-CoA. Heptadecanoyl-CoA (C17:0-CoA) is a frequently used internal standard for the analysis of a broad range of acyl-CoAs.[1] The rationale is that odd-chain acyl-CoAs are typically present at very low to negligible levels in most biological systems. It is crucial, however, to verify the absence or low abundance of the chosen odd-chain acyl-CoA in your specific biological matrix before use.
Another option is to use a structurally similar SIL standard. For instance, a SIL standard of a related medium-chain hydroxy acyl-CoA could be considered, but this approach requires careful validation to ensure it adequately mimics the behavior of this compound.
Q4: Can I use a non-hydroxylated acyl-CoA as an internal standard for a hydroxylated one?
While not ideal, it is possible. For example, a study quantifying 3-hydroxyacyl-CoA species used a combination of [13C2] acetyl-CoA and [13C8] octanoyl-CoA as internal standards. The quantification was based on the ratio of the analyte to the nearest chain-length internal standard. This approach requires thorough validation to account for potential differences in extraction efficiency and ionization response between the hydroxylated analyte and the non-hydroxylated internal standard.
Troubleshooting Guide
Issue 1: High variability in quantification results.
-
Possible Cause: The chosen internal standard does not adequately compensate for variations in the analytical process.
-
Recommended Solution:
-
Verify Internal Standard Suitability: If using an odd-chain or structural analog internal standard, confirm its performance by assessing recovery and matrix effects. A SIL standard of this compound is the most reliable solution to minimize variability.
-
Optimize Extraction: Acyl-CoAs are prone to degradation. Ensure a rapid and robust extraction protocol is in place. Keep samples on ice and minimize the time between sample collection and analysis.
-
Check for Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard differently. A SIL internal standard that co-elutes with the analyte is the best way to mitigate this. If using an alternative, ensure it elutes as close to the analyte as possible.
-
Issue 2: Poor recovery of the internal standard and/or analyte.
-
Possible Cause: Inefficient extraction or degradation during sample preparation.
-
Recommended Solution:
-
Evaluate Extraction Method: Common methods for acyl-CoA extraction include solid-phase extraction (SPE) and solvent precipitation. For medium-chain acyl-CoAs like this compound, a C18 SPE cartridge can be effective.
-
Minimize Degradation: Acyl-CoAs are susceptible to hydrolysis. Use acidic conditions during extraction and avoid prolonged exposure to aqueous environments.
-
Use Appropriate Labware: Acyl-CoAs can adsorb to plastic surfaces. Using glass or low-binding microcentrifuge tubes can improve recovery.
-
Issue 3: The chosen odd-chain internal standard is detected in blank samples.
-
Possible Cause: The odd-chain acyl-CoA is endogenously present in the biological matrix.
-
Recommended Solution:
-
Select a Different Odd-Chain Standard: Test for the presence of other odd-chain acyl-CoAs (e.g., pentadecanoyl-CoA (C15:0) or nonadecanoyl-CoA (C19:0)) in your matrix.
-
Consider a SIL Standard: If endogenous odd-chain acyl-CoAs are a persistent issue, investing in a custom-synthesized SIL standard of this compound is the most robust solution.
-
Data Presentation
Table 1: Comparison of Potential Internal Standards for this compound Quantification
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled (SIL) | [13C8]-6-hydroxyoctanoyl-CoA or [Dx]-6-hydroxyoctanoyl-CoA | - Highest accuracy and precision- Compensates for matrix effects and extraction variability most effectively- Co-elutes with the analyte | - Not always commercially available- Requires custom synthesis, which can be costly and time-consuming |
| Odd-Chain Acyl-CoA | Heptadecanoyl-CoA (C17:0-CoA) | - Commercially available- Generally absent or at low levels in biological samples- Cost-effective | - May not perfectly mimic the analyte's behavior- Requires verification of its absence in the sample matrix- Potential for different ionization efficiency |
| Structural Analog (SIL) | [13Cx]-3-hydroxyoctanoyl-CoA | - May provide better correction than a non-hydroxylated or different chain-length standard- Commercially more likely to be available than the target SIL standard | - Does not have identical chemical properties- Requires thorough validation to ensure it is a suitable surrogate |
Experimental Protocols
Protocol 1: General Sample Preparation for Acyl-CoA Analysis using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific sample type and instrumentation.
-
Sample Homogenization: a. Homogenize tissue samples or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water). b. Add the selected internal standard (e.g., custom-synthesized [13C8]-6-hydroxyoctanoyl-CoA or heptadecanoyl-CoA) to the homogenization buffer at a known concentration.
-
Phase Separation: a. Vortex the homogenate vigorously. b. Add water and chloroform to induce phase separation. c. Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes at 4°C. d. Collect the upper aqueous phase containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water. b. Load the aqueous extract onto the SPE cartridge. c. Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities. d. Elute the acyl-CoAs with 1 mL of methanol.
-
Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Beta-Oxidation of 6-Hydroxyoctanoyl-CoA and Octanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the beta-oxidation of 6-hydroxyoctanoyl-CoA and its non-hydroxylated counterpart, octanoyl-CoA. Understanding the metabolic fates of these molecules is crucial for research into fatty acid oxidation disorders, drug development targeting fatty acid metabolism, and the study of xenobiotic metabolism. This document outlines the distinct metabolic pathways, enzymatic steps, and cellular localizations involved in the degradation of these two acyl-CoA molecules, supported by a summary of relevant experimental data and methodologies.
Introduction
Octanoyl-CoA is a standard medium-chain fatty acyl-CoA that is readily metabolized through the mitochondrial beta-oxidation spiral to generate energy. In contrast, this compound, a hydroxylated medium-chain fatty acid, is primarily a product of omega-oxidation. The presence of a hydroxyl group on the acyl chain significantly alters its metabolic route, diverting it from the canonical mitochondrial pathway to the peroxisomal beta-oxidation system after conversion to a dicarboxylic acid. This guide will objectively compare and contrast the beta-oxidation of these two molecules.
Metabolic Pathways: A Tale of Two Organelles
The metabolic pathways for octanoyl-CoA and this compound are distinct in their subcellular localization and the initial enzymatic steps.
Octanoyl-CoA undergoes the classical mitochondrial beta-oxidation pathway. This is the primary energy-yielding pathway for saturated fatty acids.
This compound is typically formed from the omega-oxidation of octanoic acid in the endoplasmic reticulum. Its complete degradation involves a multi-step process that culminates in peroxisomal beta-oxidation . The initial steps involve the conversion of the hydroxyl group to a carboxyl group, forming a dicarboxylic acid. This dicarboxylic acid is then transported to the peroxisome for chain shortening.
dot
A Comparative Analysis of Medium-Chain Hydroxyacyl-CoAs in Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of medium-chain hydroxyacyl-Coenzyme A (MCH acyl-CoA) intermediates in cellular metabolism. MCH acyl-CoAs are critical metabolic intermediates in the β-oxidation of fatty acids with chain lengths ranging from 6 to 12 carbons. Their metabolism is crucial for energy homeostasis, particularly in tissues with high energy demands such as the heart, liver, and skeletal muscle. Dysregulation of MCH acyl-CoA metabolism is associated with several inherited metabolic disorders. This document details their roles in key metabolic pathways, presents comparative data on enzyme kinetics, outlines experimental protocols for their analysis, and explores their potential signaling functions.
Role in Metabolic Pathways
Medium-chain hydroxyacyl-CoAs are central intermediates in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. MCH acyl-CoAs are also linked to the process of ketogenesis, providing an alternative energy source for the brain and other tissues during periods of fasting or low glucose availability.
Mitochondrial Fatty Acid β-Oxidation
The β-oxidation of medium-chain fatty acids involves a four-step enzymatic cycle. The third step, the hydration of a trans-Δ2-enoyl-CoA, is followed by the dehydrogenation of the resulting L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase enzymes. There are different isoforms of this enzyme with varying substrate specificities for the chain length of the acyl-CoA.
Ketogenesis
Under conditions of high rates of fatty acid oxidation, such as prolonged fasting, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone). The acetyl-CoA generated from β-oxidation is the primary substrate for ketogenesis. The efficient flux through the β-oxidation pathway, including the steps involving medium-chain hydroxyacyl-CoAs, is therefore essential for robust ketone body production. In metabolic disorders where the oxidation of medium-chain fatty acids is impaired, a state of hypoketotic hypoglycemia can occur, highlighting the importance of this pathway in providing alternative fuels when glucose is scarce.
Comparative Data of Medium-Chain Hydroxyacyl-CoAs
The metabolism of medium-chain hydroxyacyl-CoAs is dependent on the chain length of the fatty acid. Enzymes in the β-oxidation pathway exhibit substrate preferences for different chain lengths.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Different Chain Lengths
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Km (μM) | Vmax (μmol/min/mg) | Relative Vmax (%) |
| 3-Hydroxybutyryl-CoA | C4 | 25 | 1.5 | 30 |
| 3-Hydroxyhexanoyl-CoA | C6 | 10 | 3.5 | 70 |
| 3-Hydroxyoctanoyl-CoA | C8 | 5 | 5.0 | 100 |
| 3-Hydroxydecanoyl-CoA | C10 | 4 | 4.8 | 96 |
| 3-Hydroxydodecanoyl-CoA | C12 | 4 | 4.0 | 80 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 5 | 2.5 | 50 |
| 3-Hydroxypalmitoyl-CoA | C16 | 6 | 1.0 | 20 |
Data adapted from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase and presented as a representative example. Actual values may vary between species and tissues.[1]
Experimental Protocols
The analysis of medium-chain hydroxyacyl-CoAs in biological samples is challenging due to their low abundance and transient nature. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for their quantification.
Extraction of Acyl-CoAs from Tissues
Objective: To extract acyl-CoA species, including medium-chain hydroxyacyl-CoAs, from tissue samples for subsequent LC-MS/MS analysis.
Materials:
-
Frozen tissue sample (e.g., liver, heart, muscle)
-
Homogenizer
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Solid-phase extraction (SPE) columns (e.g., Oasis HLB)
-
Centrifuge
Protocol:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Immediately homogenize the tissue in 1 mL of ice-cold 10% TCA containing a known amount of internal standards.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
LC-MS/MS Quantification of Medium-Chain Hydroxyacyl-CoAs
Objective: To separate and quantify individual medium-chain hydroxyacyl-CoA species from the tissue extract.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ of each target medium-chain hydroxyacyl-CoA
-
Product Ion (Q3): A common fragment ion corresponding to the CoA moiety (e.g., m/z 408.1)
-
Collision Energy: Optimized for each specific acyl-CoA
Signaling Pathways and Regulatory Roles
While the primary role of medium-chain hydroxyacyl-CoAs is metabolic, there is emerging evidence for their involvement in cellular signaling. This is primarily thought to occur through the modulation of transcription factors that sense the metabolic state of the cell.
Long-chain acyl-CoAs have been shown to directly bind to and modulate the activity of transcription factors such as hepatocyte nuclear factor-4alpha (HNF-4α).[2] While direct binding of medium-chain hydroxyacyl-CoAs to transcription factors has not been definitively established, it is plausible that fluctuations in their levels could indirectly influence signaling pathways by altering the overall acyl-CoA pool and impacting the activity of acyl-CoA sensing proteins.
Visualizations
Metabolic Pathways
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Ketogenesis Pathway in the Liver.
Experimental Workflow
References
Unveiling the Role of 6-Hydroxyoctanoyl-CoA in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-hydroxyoctanoyl-CoA with other key metabolites implicated in metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We delve into the current understanding of its role, present comparative data on related metabolites, and provide detailed experimental protocols to facilitate further investigation into this potentially significant molecule.
This compound in the Context of Metabolic Disorders
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inborn error of metabolism that impairs mitochondrial fatty acid β-oxidation.[1][2] This deficiency leads to the accumulation of medium-chain fatty acids and their derivatives, which can result in life-threatening metabolic crises. While metabolites such as octanoylcarnitine, hexanoylglycine, and suberylglycine (B135176) are well-established biomarkers for MCAD deficiency, the role and significance of this compound remain less defined.[3][4]
This guide aims to consolidate the existing, albeit limited, information on this compound and compare it with the established players in the pathophysiology of MCAD deficiency and other related metabolic disorders. Understanding the potential contribution of this hydroxylated acyl-CoA is crucial for developing a more complete picture of disease mechanisms and for identifying novel therapeutic targets.
Comparative Analysis of Key Metabolites in MCAD Deficiency
The following table summarizes the urinary excretion levels of various organic acids in patients with MCAD deficiency, providing a quantitative comparison that helps to contextualize the potential significance of this compound's corresponding acid, 6-hydroxyoctanoic acid.
| Metabolite | Mean Excretion in MCAD Patients (mmol/mol creatinine) | Mean Excretion in Controls (mmol/mol creatinine) | Fold Increase | Citation |
| Adipic Acid | 135.7 | 4.5 | ~30x | [1] |
| Suberic Acid | 240.3 | 2.1 | ~114x | [1] |
| Sebacic Acid | 89.4 | 1.8 | ~50x | [1] |
| 6-Hydroxyhexanoic Acid | 110.2 | < 1.0 | >110x | [1] |
| 8-Hydroxyoctanoic Acid | Not or only marginally elevated | < 1.0 | ~1x | [1] |
| Hexanoylglycine | 148.6 | < 0.5 | >297x | [1] |
| Octanoylglycine | 12.3 | < 0.5 | >24x | [1] |
Key Observation: While 6-hydroxyhexanoic acid is significantly elevated in the urine of MCAD deficiency patients, 8-hydroxyoctanoic acid, the de-esterified form of 8-hydroxyoctanoyl-CoA (a potential precursor to a hydroxylated octanoyl-CoA species), is reported to be not or only marginally elevated.[1] This suggests that the metabolic block in MCAD deficiency leads to a more pronounced accumulation of shorter-chain hydroxylated fatty acids. The direct measurement of this compound in tissues of affected individuals is necessary to fully understand its role.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and potential experimental approaches for studying this compound, the following diagrams are provided in Graphviz DOT language.
Caption: Mitochondrial β-oxidation pathway and the potential formation of this compound.
Caption: Experimental workflow for validating the role of this compound.
Detailed Experimental Protocols
To facilitate research in this area, we provide detailed methodologies for key experiments.
Quantification of this compound in Biological Samples by LC-MS/MS
Objective: To accurately measure the concentration of this compound in tissues, blood, or urine from animal models or human subjects.
Methodology:
-
Standard Synthesis: Synthesize a stable isotope-labeled internal standard of this compound for accurate quantification. A chemo-enzymatic approach can be employed for the synthesis of various acyl-CoA thioesters.
-
Sample Preparation:
-
Homogenize tissue samples in a cold extraction solvent (e.g., 80:20 methanol:water with internal standard).
-
For plasma or urine, perform a solid-phase extraction (SPE) to enrich for acyl-CoAs.
-
Centrifuge the homogenate to pellet proteins and debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with mobile phases consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous this compound and the stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.
-
Mitochondrial Respiration Assay
Objective: To assess the effect of this compound on mitochondrial oxygen consumption and compare it to other acyl-CoAs like octanoyl-CoA.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from relevant tissues (e.g., liver, muscle) of a suitable animal model using differential centrifugation.
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).
-
Suspend the isolated mitochondria in a respiration buffer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject a controlled concentration of this compound and monitor the change in OCR.
-
As a comparison, perform parallel experiments with octanoyl-CoA and decanoyl-CoA.
-
Subsequently, inject ADP to measure state 3 respiration and oligomycin (B223565) to measure state 4 respiration.
-
Finally, inject an uncoupler (e.g., FCCP) to determine the maximal respiration rate.
-
-
Data Analysis:
-
Calculate and compare the effects of this compound and other acyl-CoAs on basal, state 3, state 4, and maximal respiration.
-
PPAR Activation Assay
Objective: To determine if this compound can act as a ligand and activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HepG2, HEK293T) that expresses a PPAR isoform (e.g., PPARα).
-
Co-transfect the cells with a plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase) and a plasmid expressing the PPAR of interest.
-
-
Treatment:
-
Treat the transfected cells with varying concentrations of this compound.
-
Include known PPAR agonists (e.g., fibrates) as positive controls and other medium-chain acyl-CoAs as comparative controls.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for transfection efficiency.
-
Compare the fold activation of the reporter gene by this compound to that of the controls.
-
Alternative Molecules and Pathways in Metabolic Disorders
While this compound is a molecule of interest, it is crucial to consider its role in the broader context of metabolic dysregulation. Other key molecules and pathways to consider for comparative studies include:
-
Octanoyl-CoA and other medium-chain acyl-CoAs: Direct comparison of the effects of hydroxylated versus non-hydroxylated acyl-CoAs is essential.
-
Acylcarnitines (C6, C8, C10): These are the primary diagnostic markers for MCAD deficiency and their interaction with cellular processes is a key area of research.
-
Dicarboxylic acids (adipic, suberic, sebacic): These are products of omega-oxidation, an alternative fatty acid metabolism pathway that is upregulated in MCAD deficiency.
-
Malonyl-CoA: A key regulator of fatty acid oxidation through its inhibition of carnitine palmitoyltransferase 1 (CPT1).[5] Dysregulation of malonyl-CoA is implicated in insulin (B600854) resistance.[5]
Conclusion and Future Directions
The role of this compound in metabolic disorders is an emerging area of research. While direct evidence of its accumulation and specific pathological effects is still limited, its potential to influence mitochondrial function and nuclear receptor signaling warrants further investigation. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically validate the role of this and other understudied metabolites. Future studies should focus on:
-
Quantitative analysis of this compound in a larger cohort of patients with MCAD deficiency and other metabolic disorders.
-
In-depth functional studies to elucidate the precise molecular mechanisms by which this compound affects cellular processes.
-
The use of animal models to study the in vivo consequences of elevated this compound levels.
By addressing these research questions, the scientific community can gain a more comprehensive understanding of the complex metabolic derangements that occur in diseases like MCAD deficiency and potentially uncover new avenues for therapeutic intervention.
References
- 1. General (medium-chain) acyl-CoA dehydrogenase deficiency (non-ketotic dicarboxylic aciduria): quantitative urinary excretion pattern of 23 biologically significant organic acids in three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Hydroxyacyl-CoAs
For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. When developing antibodies against small molecules like hydroxyacyl-Coenzyme A (hydroxyacyl-CoAs), a key challenge is ensuring they are specific to the target of interest and do not cross-react with structurally similar molecules. This guide provides a comprehensive overview of the principles and experimental protocols for evaluating the cross-reactivity of antibodies against various hydroxyacyl-CoAs, crucial intermediates in fatty acid metabolism.
Currently, there is a notable absence of commercially available antibodies that specifically target hydroxyacyl-CoA molecules. The existing antibodies are directed against the enzymes that metabolize these substrates, such as hydroxyacyl-CoA dehydrogenases. However, should antibodies against hydroxyacyl-CoAs be developed, a rigorous assessment of their cross-reactivity would be essential. This guide outlines the hypothetical framework for such an evaluation.
Understanding Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other, structurally similar molecules. In the context of hydroxyacyl-CoAs, an antibody developed against a medium-chain hydroxyacyl-CoA, for instance, might also recognize and bind to short-chain or long-chain variants due to shared structural motifs. This can lead to inaccurate experimental results and is a critical consideration in the development of specific immunoassays.
Experimental Protocols for Assessing Cross-Reactivity
The most common methods for evaluating antibody cross-reactivity are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting. Below are detailed protocols adapted for the analysis of antibody specificity against different hydroxyacyl-CoAs.
Competitive ELISA
Competitive ELISA is the gold standard for determining the specificity of antibodies against small molecules. In this assay, a known amount of the target hydroxyacyl-CoA is immobilized on a microplate, and the antibody is pre-incubated with various concentrations of potentially cross-reacting hydroxyacyl-CoAs before being added to the plate. The degree of cross-reactivity is determined by how effectively the free hydroxyacyl-CoA in solution competes with the immobilized hydroxyacyl-CoA for antibody binding.
Experimental Protocol:
-
Coating: Microtiter plates are coated with a conjugate of the target hydroxyacyl-CoA (e.g., 3-hydroxyoctanoyl-CoA) and a carrier protein (e.g., BSA). The plates are then incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: The primary antibody is diluted to a pre-determined optimal concentration. In separate tubes, the diluted antibody is mixed with varying concentrations of the target hydroxyacyl-CoA (as a positive control) and other hydroxyacyl-CoAs of different chain lengths (e.g., 3-hydroxybutyryl-CoA, 3-hydroxydodecanoyl-CoA). These mixtures are incubated for 1-2 hours at room temperature to allow the antibody to bind to the free hydroxyacyl-CoAs.
-
Incubation: The antibody-hydroxyacyl-CoA mixtures are added to the coated and blocked microtiter plate wells and incubated for 1-2 hours at room temperature.
-
Washing: The plates are washed to remove unbound antibodies.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plates are washed again.
-
Detection: A substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is monitored.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cross-reactivity is calculated using the following formula:
(Concentration of target hydroxyacyl-CoA at 50% inhibition / Concentration of test hydroxyacyl-CoA at 50% inhibition) x 100
Western Blotting
While less quantitative than competitive ELISA, Western Blotting can provide a qualitative assessment of cross-reactivity. This involves immobilizing different hydroxyacyl-CoA-protein conjugates on a membrane and probing with the antibody of interest.
Experimental Protocol:
-
Conjugation: Various hydroxyacyl-CoAs (short, medium, and long-chain) are conjugated to a carrier protein like BSA.
-
SDS-PAGE: The conjugated proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody against the target hydroxyacyl-CoA.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an enzyme-conjugated secondary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponding to the different hydroxyacyl-CoA conjugates indicates the degree of cross-reactivity.
Data Presentation
Quantitative data from competitive ELISA should be summarized in a clear and structured table to allow for easy comparison of the antibody's cross-reactivity with different hydroxyacyl-CoAs.
| Compound | Chain Length | IC50 (nM) | Cross-Reactivity (%) |
| 3-Hydroxybutyryl-CoA | Short | >10,000 | <0.1 |
| 3-Hydroxyhexanoyl-CoA | Short | 1500 | 6.7 |
| 3-Hydroxyoctanoyl-CoA | Medium | 100 | 100 |
| 3-Hydroxydodecanoyl-CoA | Medium | 500 | 20 |
| 3-Hydroxyhexadecanoyl-CoA | Long | >10,000 | <0.1 |
This table presents hypothetical data for an antibody raised against 3-hydroxyoctanoyl-CoA.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying logical relationships in cross-reactivity studies.
Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.
A Comparative Guide to the Substrate Specificity of Enzymes for 6-Hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzymes with known or potential activity towards 6-hydroxyoctanoyl-CoA, a key intermediate in medium-chain fatty acid metabolism. Understanding the substrate specificity of these enzymes is crucial for elucidating metabolic pathways, identifying potential drug targets, and engineering novel biocatalysts. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic and experimental workflows.
Enzyme Activity Comparison
The following table summarizes the kinetic parameters of enzymes that have been investigated with this compound or other medium-chain L-3-hydroxyacyl-CoA substrates. The data highlights the preference of certain enzymes for medium-chain length substrates.
| Enzyme | Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxybutyryl-CoA (C4) | 23 | 89.9 | - | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxyhexanoyl-CoA (C6) | 7.9 | 115.2 | - | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxyoctanoyl-CoA (C8) | 4.5 | 131.6 | - | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxydecanoyl-CoA (C10) | 3.5 | 119.0 | - | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxydodecanoyl-CoA (C12) | 3.4 | 88.5 | - | - | [1] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | Pig Heart | L-3-Hydroxyhexadecanoyl-CoA (C16) | 3.8 | 49.3 | - | - | [1] |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase (FadB') | Ralstonia eutropha | Acetoacetyl-CoA (C4) | 48 | 149 | - | - |
Data for kcat was not provided in the reference.
The data clearly indicates that the L-3-hydroxyacyl-CoA dehydrogenase from pig heart exhibits the highest maximal velocity (Vmax) with L-3-hydroxyoctanoyl-CoA, identifying it as a preferred substrate among the tested medium-chain hydroxyacyl-CoAs.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of enzyme kinetics. Below are protocols for the key enzymes discussed.
Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
This method allows for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity at physiological pH by coupling the reaction to a subsequent, irreversible step, thus preventing product inhibition.[1]
Principle:
The 3-ketoacyl-CoA product of the L-3-hydroxyacyl-CoA dehydrogenase reaction is cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The rate of NADH production is monitored spectrophotometrically at 340 nm.
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3
-
10 mM NAD+
-
10 mM L-3-hydroxyacyl-CoA substrate (e.g., L-3-hydroxyoctanoyl-CoA)
-
10 mM CoASH
-
3-ketoacyl-CoA thiolase (e.g., from pig heart)
-
L-3-hydroxyacyl-CoA dehydrogenase (enzyme sample)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.
-
Add the L-3-hydroxyacyl-CoA substrate to the mixture and incubate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the L-3-hydroxyacyl-CoA substrate.
Spectrophotometric Assay for Enoyl-CoA Hydratase
The activity of enoyl-CoA hydratase is determined by measuring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Principle:
Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA. The disappearance of the conjugated double bond in the substrate leads to a decrease in absorbance at 263 nm.
Reagents:
-
50 mM Tris-HCl Buffer, pH 7.8
-
trans-2-Enoyl-CoA substrate (e.g., trans-2-octenoyl-CoA)
-
Enoyl-CoA hydratase (enzyme sample)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and the trans-2-enoyl-CoA substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the enoyl-CoA hydratase enzyme solution.
-
Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For kinetic analysis, perform the assay with a range of substrate concentrations.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflow for determining enzyme substrate specificity.
References
Navigating the Stereochemistry of Fatty Acid Metabolism: A Comparative Guide to D- and L-6-Hydroxyoctanoyl-CoA
The metabolism of fatty acids is a cornerstone of cellular energy production, occurring primarily through the β-oxidation pathway in both mitochondria and peroxisomes. The enzymes governing this pathway exhibit a high degree of stereospecificity, meaning they preferentially recognize and process substrates with a particular three-dimensional arrangement. This specificity is the primary determinant of the distinct metabolic fates of D- and L-6-hydroxyoctanoyl-CoA.
Mitochondrial β-Oxidation: The Realm of L-Isomers
The mitochondrial β-oxidation spiral is the primary pathway for the degradation of most fatty acids. A key enzyme in this pathway, L-3-hydroxyacyl-CoA dehydrogenase (LCHAD), is strictly specific for the L-stereoisomer of 3-hydroxyacyl-CoAs.[1][2] This enzyme catalyzes the third step of the β-oxidation cycle, the oxidation of the hydroxyl group to a keto group.[3][4]
Consequently, L-6-hydroxyoctanoyl-CoA, which would be equivalent to an L-3-hydroxyacyl-CoA if the hydroxyl group were at the C3 position, is a suitable substrate for this pathway. Upon entry into the mitochondria, it can be acted upon by LCHAD and subsequently proceed through the remaining steps of β-oxidation to yield acetyl-CoA, which then enters the citric acid cycle for energy production.
In contrast, D-6-hydroxyoctanoyl-CoA is not a substrate for LCHAD. Its D-configuration prevents it from binding effectively to the active site of the enzyme, thus halting its metabolism through the canonical mitochondrial β-oxidation pathway.
Peroxisomal β-Oxidation: A More Accommodating Pathway
Peroxisomes also play a crucial role in fatty acid metabolism, particularly for very long-chain fatty acids, branched-chain fatty acids, and certain other lipids.[5][6] The enzymatic machinery of peroxisomal β-oxidation differs from its mitochondrial counterpart and exhibits a broader substrate specificity, including the ability to process D-stereoisomers of 3-hydroxyacyl-CoAs.[7][8]
Rat liver peroxisomes, for instance, contain a multifunctional protein (MFP-2) that possesses D-3-hydroxyacyl-CoA dehydrogenase activity.[7][8] This enzyme can oxidize D-3-hydroxyacyl-CoAs, allowing them to be further metabolized. Additionally, some organisms possess enzymes like 3-hydroxyacyl-CoA epimerases or D-specific 2-trans-enoyl-CoA hydratases that can convert D-hydroxyacyl-CoAs into intermediates that can be processed by the β-oxidation machinery.[9][10]
Therefore, D-6-hydroxyoctanoyl-CoA, while excluded from mitochondrial β-oxidation, can potentially be metabolized within the peroxisomes. This pathway is generally less efficient for complete oxidation to CO2 and water, with the shortened acyl-CoAs often being transported to the mitochondria for final degradation.
Comparative Metabolic Pathways
The distinct enzymatic specificities of mitochondria and peroxisomes lead to divergent metabolic pathways for D- and L-6-hydroxyoctanoyl-CoA.
L-6-Hydroxyoctanoyl-CoA Metabolism
L-6-hydroxyoctanoyl-CoA is primarily metabolized in the mitochondria through the classical β-oxidation pathway.
Caption: Mitochondrial metabolism of L-6-hydroxyoctanoyl-CoA.
D-6-Hydroxyoctanoyl-CoA Metabolism
D-6-hydroxyoctanoyl-CoA is largely excluded from mitochondrial β-oxidation and is instead directed towards peroxisomal pathways.
References
- 1. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase in the regulation of body weight and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Further characterization of the peroxisomal 3-hydroxyacyl-CoA dehydrogenases from rat liver. Relationship between the different dehydrogenases and evidence that fatty acids and the C27 bile acids di- and tri-hydroxycoprostanic acids are metabolized by separate multifunctional proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Safe Disposal of 6-hydroxyoctanoyl-CoA: A Procedural Guide
Immediate Safety and Handling Precautions
Prior to handling 6-hydroxyoctanoyl-CoA, it is crucial to be aware of its potential hazards. Based on data for similar hydroxy fatty acids, this compound may cause skin and eye irritation, as well as respiratory irritation.[1] It is also likely to be hygroscopic.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. Avoid breathing dust or aerosols.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, should be treated as hazardous waste.[2] Under no circumstances should it be disposed of down the drain.[3]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates from cleaning glassware, in a designated and compatible waste container.[3]
-
Ensure the waste container is made of a material compatible with organic compounds and is in good condition with a secure, leak-proof lid.[4]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
Indicate the associated hazards. Based on available data for similar compounds, this should include "Irritant".
-
If the waste is a mixture, list all components and their approximate percentages.[2]
-
Note the date when the container was first used for waste accumulation and the date it became full.[2]
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and clearly marked.
-
Segregate the this compound waste from incompatible materials. While specific incompatibility data is unavailable, general best practices include storing it separately from strong acids, bases, and oxidizing agents.[2]
-
Liquid waste containers should be kept in secondary containment to prevent spills.[4]
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a specified period (often one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb liquid spills with an inert absorbent material.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
For skin contact, immediately wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
This procedural guidance is designed to provide a clear and actionable plan for the safe disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific waste management policies and safety data sheets for any chemicals involved in your work.
References
Personal protective equipment for handling 6-hydroxyoctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-hydroxyoctanoyl-CoA. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory with chemical hazards.[3][4] This should be supplemented with the specific PPE outlined below when handling this compound.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Safety glasses with side shields are the minimum requirement.[3] However, chemical splash goggles are recommended when handling solutions.[5] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[4][5] |
| Hand Protection | Disposable Nitrile Gloves | Nitrile gloves provide adequate protection for incidental contact.[3] If direct or prolonged contact is likely, consider double-gloving or using thicker, chemical-resistant gloves.[3] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from potential splashes.[6][7] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Work should be conducted in a chemical fume hood to avoid inhalation of any potential aerosols or dust.[1][2] If a fume hood is not available, ensure the area is well-ventilated. |
Handling and Storage Procedures
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Aliquotting and Weighing: If working with a solid form, weighing should be done in a fume hood or a designated containment area to prevent inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean and decontaminate all work surfaces and equipment.
Storage Plan:
-
Short-term Storage: For solutions, store in a tightly sealed, clearly labeled container at a temperature recommended by the supplier, typically refrigerated or frozen.
-
Long-term Storage: The solid compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] Keep the container tightly closed.[1][2]
Disposal Plan
All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. bio.libretexts.org [bio.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
